cis-J-113863
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-LQGGPMKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202796-41-6, 202796-42-7, 301648-08-8 | |
| Record name | J-113863, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB 35625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | J-113863, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of cis-J-113863: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional antagonism, and its impact on downstream signaling pathways.
Core Mechanism: Competitive Antagonism of CCR1
The primary mechanism of action of this compound is its function as a competitive antagonist at the CCR1 receptor.[1][2] This means that it binds to the receptor at the same site as endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), but does not activate the receptor. By occupying the binding site, this compound prevents the natural ligands from binding and initiating the downstream signaling cascades that lead to inflammatory cell migration and activation.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for CCR1 and CCR3 Receptors
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| CCR1 | Human | Radioligand Binding | IC50 | 0.9 | [1][2][3] |
| CCR1 | Mouse | Radioligand Binding | IC50 | 5.8 | [1][2][3] |
| CCR3 | Human | Radioligand Binding | IC50 | 0.58 | [1][2][3] |
| CCR3 | Mouse | Radioligand Binding | IC50 | 460 | [1][2][3] |
IC50: The half maximal inhibitory concentration, representing the concentration of the drug that is required for 50% inhibition in vitro.
Table 2: Selectivity Profile of this compound
| Receptor/Target | Activity | Reference |
| CCR2 | Inactive | [2] |
| CCR4 | Inactive | [2] |
| CCR5 | Inactive | [2] |
| LTB4 Receptor | Inactive | [2] |
| TNF-α Receptor | Inactive | [2] |
Signaling Pathways Modulated by this compound
CCR1, like other chemokine receptors, signals through heterotrimeric G proteins upon activation by its ligands. The binding of chemokines such as CCL3 or CCL5 induces a conformational change in the receptor, leading to the activation of Gαi and the release of Gβγ subunits. These events trigger a cascade of downstream signaling pathways, including the mobilization of intracellular calcium and the activation of the MAPK and PI3K pathways, ultimately resulting in chemotaxis and cellular activation.
This compound, as a competitive antagonist, blocks the initiation of this signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the CCR1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human or mouse CCR1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3 or [¹²⁵I]-CCL5).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either binding buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To assess the functional antagonism of this compound on CCR1-mediated cell migration.
Materials:
-
A cell line expressing CCR1 (e.g., THP-1 monocytes or primary macrophages).
-
A CCR1 ligand (chemoattractant), such as CCL3 or CCL5.
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber or a multi-well plate with a porous membrane insert).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell staining and quantification reagents (e.g., Calcein-AM).
Procedure:
-
Culture the CCR1-expressing cells and resuspend them in assay medium.
-
In the lower chamber of the chemotaxis plate, add the assay medium containing the chemoattractant (e.g., CCL3).
-
In the upper chamber (the insert), add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring the fluorescence or by lysing the cells and measuring a cellular enzyme activity.
-
The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.
Objective: To determine the ability of this compound to block CCR1-mediated calcium flux.
Materials:
-
A cell line expressing CCR1 (e.g., HEK293 or CHO cells).
-
A CCR1 ligand (e.g., CCL5).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.
Procedure:
-
Seed the CCR1-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells by adding the CCR1 ligand and immediately measure the change in fluorescence over time.
-
The antagonistic effect of this compound is determined by its ability to reduce the ligand-induced increase in intracellular calcium concentration.
In Vivo Efficacy
The antagonistic activity of this compound has been demonstrated in animal models of inflammatory diseases. For instance, in a mouse model of collagen-induced arthritis, administration of J-113863 has been shown to improve paw inflammation and joint damage.[3][4] More recently, in a mouse model of relapsing-remitting multiple sclerosis (experimental autoimmune encephalomyelitis), J-113863 treatment was found to correct the imbalance of pro- and anti-inflammatory cytokines.[5][6] These in vivo studies provide strong evidence for the functional antagonism of CCR1 by this compound and its potential as a therapeutic agent for inflammatory conditions.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the chemokine receptor CCR1. Its mechanism of action involves binding to the receptor and preventing the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling pathways that lead to inflammatory cell recruitment and activation. This has been demonstrated through in vitro binding and functional assays, and its therapeutic potential has been validated in preclinical in vivo models of inflammatory diseases. This technical guide provides a foundational understanding of the core mechanism of this compound for researchers and professionals in the field of drug development.
References
- 1. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to cis-J-113863: A Potent CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-J-113863 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and preclinical evaluation in inflammatory and autoimmune disease models. Detailed experimental protocols and a summary of its signaling pathway are presented to support further research and development efforts.
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells to sites of inflammation.[3][4] CCR1, in particular, is expressed on a variety of leukocytes, including monocytes, macrophages, and T cells. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[5] Consequently, antagonism of CCR1 represents a promising therapeutic strategy for these conditions. This compound has emerged as a key research tool and potential therapeutic lead compound for its high affinity and selectivity for CCR1.[1][2]
Chemical Properties and Synthesis
This compound is a synthetic, non-peptide molecule with the following chemical identity:
| Property | Value |
| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide[1] |
| IUPAC Name | 1-((E)-cyclooct-1-en-1-ylmethyl)-4-(((2,7-dichloro-9H-xanthen-9-yl)carbonyl)amino)-1-ethylpiperidin-1-ium iodide |
| Molecular Formula | C30H37Cl2IN2O2 |
| Molecular Weight | 655.44 g/mol |
| CAS Number | 202796-41-6 |
A detailed, step-by-step synthesis protocol for this compound is described in the seminal paper by Naya et al. (2001), "Design, synthesis, and discovery of a novel CCR1 antagonist." The synthesis involves a multi-step process culminating in the formation of the final piperidinium (B107235) iodide salt.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CCR1 receptor.[2] By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling cascades that lead to leukocyte chemotaxis and activation.
The CCR1 signaling pathway, upon activation by a chemokine ligand, typically involves the following key steps:
-
Ligand Binding: A chemokine (e.g., CCL3, CCL5) binds to the extracellular domain of the CCR1 receptor.
-
Conformational Change: Ligand binding induces a conformational change in the receptor.
-
G Protein Activation: The conformational change facilitates the coupling and activation of intracellular heterotrimeric G proteins (primarily of the Gi/o family).[3]
-
Downstream Effectors: The activated G protein subunits dissociate and modulate the activity of various downstream effector molecules, including:
-
Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).[3]
-
Phosphoinositide 3-kinase (PI3K): Activates pathways involved in cell survival and migration.
-
Mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2): Regulates gene expression and cell proliferation.[4]
-
-
Cellular Response: The culmination of these signaling events leads to cellular responses such as chemotaxis, adhesion, and the release of pro-inflammatory mediators.
This compound blocks the initiation of this cascade by preventing ligand binding.
Pharmacological Data
In Vitro Activity
This compound demonstrates high-affinity binding and potent functional antagonism at CCR1 receptors. Its activity has been characterized in various in vitro assays, with key quantitative data summarized below.
| Receptor | Species | Assay Type | IC50 (nM) | Reference |
| CCR1 | Human | Radioligand Binding | 0.9 | [2][6][7] |
| CCR1 | Mouse | Radioligand Binding | 5.8 | [2][6][7] |
| CCR3 | Human | Radioligand Binding | 0.58 | [6][7] |
| CCR3 | Mouse | Radioligand Binding | 460 | [6][7] |
The compound shows selectivity for CCR1 and human CCR3, with significantly lower affinity for mouse CCR3. It is reported to be inactive against CCR2, CCR4, and CCR5.[6][7]
In Vivo Activity
The efficacy of this compound has been evaluated in animal models of inflammatory diseases, demonstrating its potential as a therapeutic agent.
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA-1) | 3-10 mg/kg/day, i.p. | Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints. | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (SJL/J) | 10 mg/kg/day, i.p. | Attenuated the severity of clinical scores; suppressed pro-inflammatory cytokine expression and upregulated anti-inflammatory mediators. | [8][9][10][11] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of this compound to CCR1. Specific parameters may need optimization.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human or mouse CCR1 gene.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for CCR1 (e.g., [125I]-MIP-1α), and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Chemotaxis Assay (General Protocol)
This protocol outlines a general method to assess the functional antagonism of this compound on CCR1-mediated cell migration.
-
Cell Preparation:
-
Use a cell line that endogenously expresses CCR1 (e.g., THP-1 human monocytic cells) or a cell line transfected with the CCR1 gene.
-
Suspend the cells in a serum-free or low-serum medium.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Add a solution containing a CCR1 chemokine agonist (e.g., CCL3 or CCL5) to the lower wells.
-
In the upper wells, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy or by using a fluorescent dye and a plate reader.
-
Determine the inhibitory effect of this compound on chemokine-induced cell migration.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol is based on the study by Amat et al. (2006) and is a standard model for rheumatoid arthritis.
-
Induction of Arthritis:
-
Use a susceptible mouse strain, such as DBA-1.
-
Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization via intradermal injection at the base of the tail.
-
Provide a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 3-10 mg/kg/day, intraperitoneally) at the onset of clinical signs of arthritis.
-
Continue daily treatment for a specified period (e.g., 11 days).[6]
-
-
Assessment:
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling and erythema. Score the severity of arthritis on a standardized scale.
-
At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Measure relevant biomarkers, such as cytokine levels in the plasma or joint tissue.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol, based on the work of Ansari et al. (2022), is a widely used model for multiple sclerosis.[8]
-
Induction of EAE:
-
Use a susceptible mouse strain, such as SJL/J.
-
Induce EAE by immunization with a myelin-specific peptide (e.g., proteolipid protein 139-151) emulsified in CFA.[8]
-
Administer pertussis toxin intravenously or intraperitoneally at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Treatment:
-
Initiate daily treatment with this compound (e.g., 10 mg/kg, intraperitoneally) on a specific day post-immunization (e.g., day 14) and continue for a defined duration (e.g., until day 25).[8]
-
-
Assessment:
-
Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.
-
At the end of the experiment, collect tissues (spleen, brain, spinal cord) for analysis of immune cell infiltration, demyelination, and cytokine expression by methods such as flow cytometry, RT-PCR, and Western blot.[8]
-
Clinical Development
As of the current date, there is no publicly available information on clinical trials specifically for this compound. The compound has primarily been used as a research tool to investigate the role of CCR1 in various disease models. Further preclinical development would be required before it could advance to clinical evaluation.
Conclusion
This compound is a well-characterized, potent, and selective CCR1 antagonist that has proven to be a valuable tool for elucidating the role of CCR1 in inflammatory and autoimmune diseases. Its demonstrated efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis highlights the therapeutic potential of CCR1 antagonism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound and the broader field of CCR1-targeted therapies.
References
- 1. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. CCR1 - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. J-113863 | CCR | TargetMol [targetmol.com]
- 8. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
cis-J-113863: A Potent CCR1 Antagonist for Inflammatory Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the recruitment of leukocytes to sites of inflammation. Its involvement in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of cis-J-113863, a potent and selective antagonist of CCR1, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Core Compound Profile: this compound
This compound is a non-peptidyl, competitive antagonist of the human and mouse CCR1 receptors.[1] It is the cis-isomer of the compound also known as J-113863, while the trans-isomer is referred to as UCB-35625. This guide focuses on the properties and activities of the cis-isomer.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional antagonism of this compound against various chemokine receptors.
Table 1: Binding Affinity of this compound
| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |
| CCR1 | Human | Radioligand Binding ([¹²⁵I]MIP-1α) | 0.9 | [1][2] |
| CCR1 | Mouse | Radioligand Binding ([¹²⁵I]MIP-1α) | 5.8 | [1][2] |
| CCR3 | Human | Not Specified | 0.58 | [2] |
| CCR3 | Mouse | Not Specified | 460 | [2] |
| CCR2, CCR4, CCR5 | Not Specified | Not Specified | Inactive | [2] |
Table 2: Functional Antagonism of this compound
| Assay Type | Cell Line | Stimulant | IC50 (nM) | Reference |
| Calcium Mobilization | U937 cells (human CCR1 transfected) | MIP-1α (10 nM) | Not explicitly quantified, but complete blockade shown | |
| Chemotaxis | Human Eosinophils | Eotaxin | 27 | |
| Calcium Mobilization | Human Eosinophils | Eotaxin | 6.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity of this compound for the CCR1 receptor.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO or U937 cells transfected with human or mouse CCR1).
-
Radioligand: [¹²⁵I]-MIP-1α (a CCR1 ligand).
-
Non-labeled competitor: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-MIP-1α to each well.
-
Add varying concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a known CCR1 ligand (e.g., unlabeled MIP-1α). For total binding, add binding buffer.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Cells endogenously expressing or transfected with CCR1 (e.g., U937 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCR1 agonist (e.g., MIP-1α or RANTES).
-
This compound at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove any extracellular dye.
-
Resuspend the cells in the assay buffer and plate them into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the CCR1 agonist to the wells to stimulate calcium release.
-
Continue to record the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium. The IC50 value is the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCR1 chemokine.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts).
-
Cells expressing CCR1 (e.g., monocytes, THP-1 cells).
-
Chemoattractant: a CCR1 ligand like MIP-1α or RANTES.
-
This compound at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
In the upper chamber (transwell insert), add the cells that have been pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient for cell migration (typically 1-3 hours).
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
The IC50 value is the concentration of this compound that inhibits cell migration by 50% compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
This compound acts as a competitive antagonist at the CCR1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of its cognate chemokines, such as MIP-1α (CCL3) and RANTES (CCL5).
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1, a Gαi-coupled receptor, initiates a series of intracellular events culminating in cell migration.
Caption: CCR1 signaling cascade initiated by chemokine binding and inhibited by this compound.
Experimental Workflow for Antagonist Characterization
The characterization of a CCR1 antagonist like this compound typically follows a hierarchical screening process.
Caption: A typical workflow for the identification and characterization of a CCR1 antagonist.
In Vivo Efficacy
The in vivo therapeutic potential of J-113863 has been evaluated in a mouse model of collagen-induced arthritis.[3][4] Daily intraperitoneal administration of J-113863 at doses of 3 or 10 mg/kg for 11 days, starting from the onset of clinical symptoms, resulted in a dose-dependent inhibition of the arthritic index.[3] This treatment improved paw inflammation and joint damage, and significantly reduced the infiltration of inflammatory cells into the joints.[3][4]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion (ADME), and plasma half-life, are not extensively reported in the currently available public literature. The in vivo studies in mice utilized intraperitoneal administration, and further investigation is required to determine its oral bioavailability and other key pharmacokinetic parameters.[3]
Conclusion
This compound is a potent and selective antagonist of the CCR1 receptor with demonstrated efficacy in a preclinical model of rheumatoid arthritis. Its high affinity for both human and mouse CCR1 makes it a valuable tool for further preclinical investigation into the role of CCR1 in inflammatory diseases. The data presented in this technical guide, including binding affinities, functional activities, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in targeting the CCR1 pathway. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of cis-J-113863: A Potent CCR1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of cis-J-113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the recruitment of leukocytes to sites of inflammation, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity and functional activity. Furthermore, it outlines the detailed synthetic route for its preparation and the experimental protocols for key biological assays, serving as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in orchestrating immune cell trafficking. Among these, the C-C chemokine receptor 1 (CCR1) is predominantly expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells. Its activation by chemokine ligands such as MIP-1α (CCL3) and RANTES (CCL5) triggers a cascade of intracellular signaling events, leading to chemotaxis and cellular activation at inflammatory sites. Consequently, antagonism of CCR1 represents a promising strategy for the development of novel anti-inflammatory therapeutics.
This compound has emerged as a highly potent and selective small molecule antagonist of CCR1. Its discovery marked a significant advancement in the pursuit of clinically viable CCR1-targeted therapies. This guide provides a detailed technical overview of its discovery, synthesis, and pharmacological characterization.
Pharmacological Profile
This compound is a competitive antagonist of the CCR1 receptor.[1] It exhibits high affinity for both human and mouse CCR1, a crucial characteristic for preclinical evaluation in rodent models of inflammatory diseases. The inhibitory activity of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.
Quantitative Pharmacological Data
The following table summarizes the reported IC50 values for this compound against human and mouse CCR1 and CCR3 receptors.
| Receptor | Species | IC50 (nM) |
| CCR1 | Human | 0.9[2][3] |
| CCR1 | Mouse | 5.8[2][3] |
| CCR3 | Human | 0.58[2][3] |
| CCR3 | Mouse | 460[2][3] |
Synthesis of this compound
The chemical name for this compound is 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide.[3] The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their assembly and final quaternization. The following is a detailed protocol adapted from the seminal publication by Naya et al. (2001).
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-amino-1-ethylpiperidine
-
To a solution of 1-ethyl-4-piperidone (B1582495) in methanol, add a solution of hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in water.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and extract the residue with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the oxime intermediate.
-
To a solution of the oxime in ethanol (B145695), add Raney nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere at 50 psi for 24 hours.
-
Filter the catalyst and concentrate the filtrate to yield 4-amino-1-ethylpiperidine.
Step 2: Synthesis of 2,7-dichloro-9H-xanthene-9-carboxylic acid
-
To a solution of 2,7-dichloroxanthen-9-one (B379800) in a mixture of acetic acid and water, add potassium cyanide.
-
Reflux the mixture for 48 hours.
-
Cool the reaction to room temperature and add concentrated hydrochloric acid.
-
Continue to reflux for an additional 24 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid with water and dry to afford 2,7-dichloro-9H-xanthene-9-carboxylic acid.
Step 3: Coupling of 4-amino-1-ethylpiperidine and 2,7-dichloro-9H-xanthene-9-carboxylic acid
-
To a solution of 2,7-dichloro-9H-xanthene-9-carboxylic acid in dichloromethane (B109758), add oxalyl chloride and a catalytic amount of dimethylformamide.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in dichloromethane and add it to a solution of 4-amino-1-ethylpiperidine and triethylamine (B128534) in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to give the amide intermediate.
Step 4: Synthesis of this compound
-
To a solution of the amide intermediate in acetonitrile, add 1-(bromomethyl)cyclooctene and sodium iodide.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield this compound as a white solid.
Key Experimental Protocols
CCR1 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCR1 receptor.
Materials:
-
Membrane preparations from cells expressing human or mouse CCR1.
-
[125I]MIP-1α (Radioligand).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.2).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled MIP-1α).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, combine the cell membrane preparation, [125I]MIP-1α (at a concentration close to its Kd), and varying concentrations of this compound or the non-specific binding control in the binding buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
MIP-1α-Induced Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of cells in response to the chemokine MIP-1α.
Materials:
-
A cell line that expresses CCR1 and is known to migrate in response to MIP-1α (e.g., THP-1 cells).
-
Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Recombinant human or mouse MIP-1α.
-
This compound at various concentrations.
-
Cell staining and counting reagents.
Protocol:
-
Pre-treat the CCR1-expressing cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Place the assay medium containing MIP-1α in the lower chamber of the chemotaxis plate.
-
Add the pre-treated cells to the upper chamber (the Transwell insert).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathway of CCR1
Caption: Simplified signaling pathway of CCR1 and the inhibitory action of this compound.
Experimental Workflow for CCR1 Binding Assay
Caption: Workflow for the CCR1 radioligand binding assay.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for the MIP-1α-induced chemotaxis assay.
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 in various physiological and pathological processes. Its high potency and cross-reactivity between human and mouse receptors make it particularly useful for in vitro and in vivo studies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CCR1 antagonism. As our understanding of the intricate roles of chemokines in disease continues to grow, compounds like this compound will be instrumental in the development of next-generation anti-inflammatory therapies.
References
In-Depth Technical Guide: cis-J-113863 Potency at the Human CCR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the inhibitory activity of the small molecule antagonist, cis-J-113863, on the human C-C chemokine receptor type 1 (CCR1). The content herein is curated for professionals in the fields of pharmacology, immunology, and medicinal chemistry who are engaged in research and development involving chemokine receptor modulation.
Core Data Summary: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified across various chemokine receptors and species. The following table summarizes the key IC50 values, providing a clear comparative view of its activity and selectivity profile.
| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |
| CCR1 | Human | Radioligand Binding | 0.9 | [1] |
| CCR1 | Mouse | Radioligand Binding | 5.8 | [1][2] |
| CCR3 | Human | Radioligand Binding | 0.58 | [1][2] |
| CCR3 | Mouse | Radioligand Binding | 460 | [1][2] |
| CCR2 | Human | Not specified | Inactive | [1][2] |
| CCR4 | Human | Not specified | Inactive | [1][2] |
| CCR5 | Human | Not specified | Inactive | [1][2] |
Experimental Protocols
The determination of the IC50 value of this compound for human CCR1 was achieved through a combination of radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Radioligand Binding Assay (Competition)
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the human CCR1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human CCR1 gene.
-
Radioligand: [125I]MIP-1α (Macrophage Inflammatory Protein-1 alpha).
-
Protocol:
-
Membrane Preparation: CHO-K1 cells expressing human CCR1 are harvested and homogenized. The cell membranes are isolated by centrifugation to be used in the binding assay.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and protease inhibitors, is used to maintain physiological pH and protein integrity.
-
Competition Reaction: A fixed concentration of [125I]MIP-1α is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [125I]MIP-1α (IC50 value).
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the intracellular calcium influx induced by a CCR1 agonist.
-
Cell Line: Human monocytic cell line (U937), which endogenously expresses CCR1.
-
Agonist: Recombinant human MIP-1α.
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2 AM or Fluo-4 AM) is loaded into the cells.
-
Protocol:
-
Cell Preparation: U937 cells are cultured and then loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of MIP-1α, which binds to CCR1 and triggers the release of intracellular calcium stores.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured using a fluorometric plate reader.
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data is used to determine the IC50 value.
-
Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway of CCR1 upon activation by its cognate ligands, such as MIP-1α (CCL3), and the point of inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in the competitive radioligand binding assay used to determine the IC50 value of this compound.
References
cis-J-113863: A Potent and Selective Antagonist of the CCR3 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of cis-J-113863, a small molecule antagonist with high affinity and selectivity for the C-C chemokine receptor 3 (CCR3). CCR3 is a key G protein-coupled receptor involved in the recruitment of eosinophils and other inflammatory cells, making it an attractive therapeutic target for allergic diseases such as asthma. This document details the binding affinity and functional antagonism of this compound at CCR3 and other chemokine receptors, presenting quantitative data in a clear, tabular format. Furthermore, it outlines the detailed experimental methodologies for the key assays cited and provides visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
Chemokine receptors are critical mediators of leukocyte trafficking in both normal physiological processes and inflammatory conditions. The CCR3 receptor is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5) plays a pivotal role in the pathogenesis of allergic inflammation. Consequently, the development of potent and selective CCR3 antagonists represents a promising therapeutic strategy for diseases characterized by eosinophilic inflammation.
This compound has emerged as a significant tool compound for studying the role of CCR3 in inflammatory responses. This guide synthesizes the available data on its selectivity and functional activity, providing a valuable resource for researchers in immunology, pharmacology, and drug discovery.
Quantitative Pharmacological Data
The selectivity of this compound has been characterized through extensive in vitro studies. The following tables summarize the binding affinities (IC50 values) of this compound for human and mouse CCR3, as well as its activity at other related chemokine receptors.
Table 1: Binding Affinity of this compound for Human Chemokine Receptors
| Receptor | Ligand | IC50 (nM) |
| CCR3 | [125I]Eotaxin | 0.58[1][2][3][4] |
| CCR1 | Not Specified | 0.9[1][2][3][4][5] |
| CCR2b | [125I]MCP-1 | >1000[1][4] |
| CCR4 | Not Specified | Inactive[1][4] |
| CCR5 | [125I]MIP-1β | >1000[1][4] |
Table 2: Binding Affinity of this compound for Mouse Chemokine Receptors
| Receptor | Ligand | IC50 (nM) |
| CCR3 | [125I]Eotaxin | 460[1][2][3][4] |
| CCR1 | Not Specified | 5.8[1][2][3][4][5] |
Table 3: Functional Antagonism of UCB35625 (trans-isomer of J-113863)
| Assay | Cell Type | Chemoattractant | IC50 (nM) |
| Chemotaxis | CCR1-transfected cells | MIP-1α | 9.6[6] |
| Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7[6] |
| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 isolate 89.6 | 57[6] |
Signaling Pathways
CCR3, as a G protein-coupled receptor, primarily signals through the Gαi subunit. The binding of an agonist like eotaxin initiates a signaling cascade that is effectively blocked by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the CCR3 selectivity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCR3 receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Cell Membrane Preparation:
-
Cells stably expressing the human or mouse CCR3 receptor are harvested.
-
The cells are lysed by homogenization in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled eotaxin (e.g., [¹²⁵I]eotaxin).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR3 antagonist.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of cells towards a CCR3 ligand.
Methodology:
-
Cell Preparation:
-
A suspension of cells expressing CCR3 (e.g., primary eosinophils or a CCR3-transfected cell line) is prepared in a suitable assay medium.
-
The cells are pre-incubated with various concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) with a microporous membrane is used.
-
The lower chamber is filled with a solution containing a CCR3-specific chemoattractant, such as eotaxin.
-
The cell suspension, pre-treated with this compound, is added to the upper chamber.
-
-
Incubation:
-
The chamber is incubated for a period sufficient to allow cell migration (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained.
-
The number of migrated cells is quantified by microscopy or by lysing the cells and measuring a fluorescent or colorimetric marker.
-
-
Data Analysis:
-
The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control.
-
The percentage of inhibition of chemotaxis is calculated for each concentration of the antagonist, and an IC50 value is determined.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
Methodology:
-
Cell Preparation and Dye Loading:
-
CCR3-expressing cells are seeded in a 96-well black-walled, clear-bottom plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
After loading, the cells are washed to remove extracellular dye.
-
-
Antagonist Incubation:
-
The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control for a short period.
-
-
Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A CCR3 agonist, such as eotaxin, is added to the wells to stimulate the cells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence signal in the presence of this compound is compared to the signal in the vehicle control.
-
The percentage of inhibition of the calcium response is calculated for each antagonist concentration, and an IC50 value is determined.
-
Conclusion
This compound is a potent and selective antagonist of the human CCR3 receptor, with significantly lower affinity for the mouse CCR3 receptor. Its high selectivity against other chemokine receptors, such as CCR2, CCR4, and CCR5, makes it an invaluable tool for elucidating the specific roles of CCR3 in various physiological and pathological processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR3-targeted therapies for allergic and inflammatory diseases. The trans-isomer, UCB35625, has also demonstrated functional antagonism in chemotaxis and HIV-1 entry assays, further highlighting the therapeutic potential of this chemical scaffold.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemokine receptor homo‐ or heterodimerization activates distinct signaling pathways | The EMBO Journal [link.springer.com]
- 4. New insights in chemokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Stereoisomers of J-113863: Potent Chemokine Receptor Antagonists
An Important Note on Pharmacological Targets: While this guide addresses the cis- and trans-isomers of J-113863, it is crucial for the scientific community to note that the primary and well-documented pharmacological targets of these compounds are chemokine receptors, specifically CCR1 and CCR3. An extensive review of the scientific literature reveals no significant evidence of their interaction with opioid receptors. This guide will, therefore, focus on their established activity as chemokine receptor antagonists.
Introduction
J-113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). Chemokine receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Consequently, antagonists of these receptors, such as J-113863, have been investigated for their therapeutic potential in various inflammatory and autoimmune diseases. J-113863 exists as two distinct stereoisomers, cis-J-113863 and trans-J-113863, which exhibit differential pharmacological profiles. This technical guide provides a comprehensive overview of the comparative pharmacology of these isomers, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The binding affinities and functional potencies of cis- and trans-J-113863 have been determined through various in vitro assays. The following tables summarize the key quantitative data for these isomers, highlighting their activity at human and mouse CCR1 and CCR3 receptors.
Table 1: Comparative Binding Affinity (IC50, nM) of J-113863 Isomers at CCR1
| Isomer | Receptor Target | IC50 (nM) | Reference |
| This compound | Human CCR1 | 0.9 | [1][2][3] |
| This compound | Mouse CCR1 | 5.8 | [1][2][3] |
| trans-J-113863 | Human CCR1 | 9.57 | [4] |
Table 2: Comparative Antagonist Activity (IC50, nM) of J-113863 Isomers at CCR3
| Isomer | Receptor Target | Assay | IC50 (nM) | Reference |
| This compound | Human CCR3 | Not Specified | 0.58 | [2][3][5] |
| This compound | Mouse CCR3 | Not Specified | 460 | [2][3][5] |
| trans-J-113863 | Human CCR3 | Eotaxin-induced Chemotaxis | 93.8 | [4] |
Experimental Protocols
The characterization of cis- and trans-J-113863 as chemokine receptor antagonists relies on a suite of specialized in vitro assays. Below are detailed protocols for three key experimental procedures.
Competitive Radioligand Binding Assay for CCR1
This assay is used to determine the binding affinity (Ki) of the J-113863 isomers by measuring their ability to displace a radiolabeled ligand from the CCR1 receptor.
a) Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing CCR1 in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
b) Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane suspension (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
50 µL of the competing test compound (cis- or trans-J-113863) at various concentrations.
-
50 µL of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-MIP-1α) at a fixed concentration.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) presoaked glass fiber filter plate using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
c) Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transwell Chemotaxis Assay
This functional assay assesses the ability of the J-113863 isomers to block the migration of cells towards a chemokine gradient.
a) Cell Preparation:
-
Culture a cell line endogenously expressing or transfected with CCR1 (e.g., THP-1 monocytes) to approximately 80-90% confluency.
-
For 18-24 hours prior to the assay, starve the cells in a serum-free medium.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
b) Assay Procedure:
-
To the lower chamber of a 24-well transwell plate, add 600 µL of serum-free medium containing a known chemoattractant for CCR1 (e.g., MIP-1α/CCL3) at its EC₅₀ concentration. For negative control wells, add medium without the chemoattractant.
-
To the upper chamber (the transwell insert with a porous membrane, typically 5 or 8 µm), add 100 µL of the cell suspension (1 x 10⁵ cells).
-
To assess antagonist activity, pre-incubate the cells with various concentrations of cis- or trans-J-113863 for 15-30 minutes before adding them to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 5 hours.
-
Following incubation, remove the transwell inserts. Remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix the migrated cells on the lower side of the membrane with 70% ethanol (B145695) for 10-15 minutes.
-
Stain the fixed cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
c) Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the log of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.
Calcium Mobilization Assay
This functional assay measures the ability of the J-113863 isomers to inhibit the transient increase in intracellular calcium concentration that occurs upon chemokine receptor activation.
a) Cell Preparation and Dye Loading:
-
Seed CCR1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions in an appropriate assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
b) Assay Procedure:
-
Prepare serial dilutions of the J-113863 isomers and a reference agonist (e.g., MIP-1α/CCL3) in the assay buffer.
-
Place the microplate into a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
To measure antagonist activity, add the J-113863 isomer solutions to the wells and incubate for a predetermined time.
-
Using the instrument's integrated fluidics, add the CCR1 agonist to all wells at its EC₈₀ concentration.
-
Continue reading the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.
c) Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the log of the antagonist concentration.
-
Fit the data using a non-linear regression model to calculate the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified CCR1 signaling pathway and the antagonistic action of J-113863.
Caption: Experimental workflow for a Transwell chemotaxis assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to cis-J-113863: A Potent CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-J-113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). It details the compound's chemical properties, molecular weight, and CAS number. The guide further explores its mechanism of action, summarizing its inhibitory effects on CCR1 signaling and subsequent inflammatory responses. Detailed experimental protocols for in vivo and in vitro assays relevant to the study of this compound are provided, including models for rheumatoid arthritis and multiple sclerosis, as well as chemotaxis assays. Finally, a diagram of the CCR1 signaling pathway is presented to illustrate the molecular targets of this compound.
Introduction
Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptor 1 (CCR1) is a key player in the pathogenesis of various inflammatory and autoimmune diseases. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that leads to cellular responses including chemotaxis, degranulation, and cytokine release. Consequently, the development of CCR1 antagonists has been a significant focus of drug discovery efforts aimed at treating conditions like rheumatoid arthritis and multiple sclerosis. This compound has emerged as a potent and selective small molecule antagonist of CCR1, demonstrating efficacy in preclinical models of these diseases.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide | [1] |
| CAS Number | 202796-41-6 | [1] |
| Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ | [1] |
| Molecular Weight | 655.44 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |
Biological Activity and Mechanism of Action
This compound is a competitive antagonist of the CCR1 receptor.[2] It exhibits high affinity for both human and mouse CCR1, with IC₅₀ values of 0.9 nM and 5.8 nM, respectively.[1] By binding to CCR1, this compound prevents the binding of its cognate chemokines, thereby inhibiting the downstream signaling pathways that mediate inflammatory cell recruitment and activation.
CCR1 Signaling Pathway
The activation of CCR1 by its chemokine ligands initiates a cascade of intracellular events. This G protein-coupled receptor (GPCR) primarily couples to the Gαi subunit of heterotrimeric G proteins.[3] This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] These events culminate in the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to cellular responses such as chemotaxis and gene transcription.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of potential therapeutics.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster: On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in IFA intradermally at a different site near the base of the tail.
-
Treatment: Begin treatment with this compound (e.g., 3-10 mg/kg, intraperitoneally, once daily) or vehicle upon the first signs of arthritis (typically around day 21-28).[8]
-
Clinical Assessment: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum clinical score per mouse is 16.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
In Vitro Assay: Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate membrane)
-
Leukocytes (e.g., human monocytes or a monocytic cell line like THP-1)
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
Procedure:
-
Cell Preparation: Culture and harvest the cells. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the chemotaxis chamber.
-
In the upper wells (inserts), add the cell suspension.
-
To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the compound for 30 minutes at 37°C before adding them to the upper wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
-
Quantification: After incubation, remove the upper inserts. Quantify the number of cells that have migrated to the lower wells. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of CCR1 in inflammatory and autoimmune diseases. Its high potency and selectivity make it an ideal candidate for preclinical studies. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the efficacy of this compound and other CCR1 antagonists. Future research should focus on further elucidating the complex signaling networks regulated by CCR1 and exploring the therapeutic potential of CCR1 antagonism in a broader range of diseases.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization. [escholarship.org]
- 4. CCR1-mediated activation of Nuclear Factor-kappaB in THP-1 monocytic cells involves Pertussis Toxin-insensitive Galpha(14) and Galpha(16) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice [pubmed.ncbi.nlm.nih.gov]
- 7. CCR8-dependent activation of the RAS/MAPK pathway mediates anti-apoptotic activity of I-309/ CCL1 and vMIP-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Handling of the CCR1 Antagonist cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of cis-J-113863, a potent chemokine receptor 1 (CCR1) antagonist, in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol. This document also outlines a general experimental protocol for solubility determination and illustrates the canonical signaling pathway associated with CCR1.
Core Data: Solubility of this compound
The solubility of a compound is a critical parameter for in vitro and in vivo studies. The following table summarizes the quantitative solubility data for this compound in DMSO and ethanol, compiled from multiple sources.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[1][2] | 65.54 mg/mL[2] |
| 2 mg/mL | ||
| Ethanol | 50 mM[1][2] | 32.77 mg/mL[2] |
Note: The molecular weight of this compound is 655.44 g/mol .[1][2]
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a general methodology can be constructed based on standard laboratory practices for small molecules.
Objective: To determine the maximum solubility of this compound in a given solvent (e.g., DMSO, ethanol).
Materials:
-
This compound powder
-
High-purity solvent (e.g., HPLC-grade DMSO or ethanol)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Microcentrifuge
-
Pipettes and appropriate tips
-
Clear glass vials or microcentrifuge tubes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a clean, dry vial.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.[3]
-
If the solid does not completely dissolve, place the vial in a water bath sonicator for up to 5 minutes.[3] This can help break up aggregates and enhance dissolution.
-
Visually inspect the solution. If all solid has dissolved, incrementally add more this compound until a persistent solid phase (undissolved compound) is observed. If the initial amount did not dissolve, proceed to the next step.
-
-
Equilibration:
-
Allow the vial containing the saturated solution (with excess solid) to equilibrate. This can be done by gentle agitation on a platform shaker at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure the solution is fully saturated.
-
-
Separation of Saturated Solution from Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant (the saturated solution) without disturbing the pellet.
-
-
Quantification:
-
The concentration of this compound in the collected supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if the compound has a distinct chromophore.
-
-
Calculation:
-
Based on the quantified concentration, calculate the solubility in the desired units (e.g., mg/mL, mM).
-
Signaling Pathway of CCR1 Antagonism
This compound is a potent antagonist of the chemokine receptor CCR1.[1][2][4] CCR1 is a G-protein coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a signaling cascade. This cascade is crucial for the recruitment of leukocytes to sites of inflammation. The diagram below illustrates a simplified representation of the CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified CCR1 signaling and antagonism by this compound.
Experimental Workflow for Assessing Antagonism
The following diagram outlines a typical workflow to evaluate the antagonistic activity of this compound on CCR1-mediated cellular responses, such as calcium mobilization.
Caption: Workflow for assessing this compound CCR1 antagonism.
References
In-Depth Technical Guide: Stability and Storage of cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for the CCR1 antagonist, cis-J-113863. The information presented herein is compiled from publicly available data sheets and scientific literature.
Summary of Physicochemical Properties and Storage Recommendations
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its stability is a critical factor for ensuring accurate and reproducible results in research and development settings. While detailed, publicly available stability studies are limited, the following tables summarize the recommended storage conditions and solubility information provided by various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Lyophilized Powder) | +4°C | Short-term | [1] |
| Solid (Lyophilized Powder) | -20°C | Long-term | Multiple Vendor Data |
| Stock Solutions (in DMSO or Ethanol) | -20°C or -80°C | Up to 6 months (aliquoted) | Multiple Vendor Data |
Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM | [1] |
| Ethanol | 50 mM | [1] |
Experimental Protocols
General Workflow for Stability Indicating Method Development
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by the developed stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms to identify and quantify any degradation products formed. The primary goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of those that might form under long-term storage.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by antagonizing the CCR1 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses. The binding of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 initiates a signaling cascade that leads to leukocyte chemotaxis. This compound blocks this interaction, thereby inhibiting downstream signaling and inflammatory cell recruitment.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Conclusions and Recommendations
The stability of this compound is a critical parameter for its effective use in research. Based on the available information, the following best practices are recommended:
-
Solid Compound: Store at -20°C for long-term storage. For short-term use, +4°C is acceptable.
-
Stock Solutions: Prepare concentrated stock solutions in high-quality anhydrous DMSO or ethanol. Aliquot into single-use vials and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment to ensure potency and minimize degradation.
-
Further Studies: Researchers are encouraged to perform their own stability assessments, particularly for aqueous solutions and formulations intended for in vivo studies, using a validated stability-indicating method.
This guide provides a summary of the current knowledge on the stability and storage of this compound. As more research is conducted, it is anticipated that more detailed stability data will become available.
References
cis-J-113863: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-J-113863 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3][4] This technical guide provides an in-depth overview of the core basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information compiled is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development in utilizing this compound for preclinical studies.
Introduction
Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, CCR1 is a key receptor involved in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[5] this compound has emerged as a valuable research tool for investigating the biological functions of CCR1 and for validating this receptor as a therapeutic target.
Pharmacological Profile
This compound is a competitive antagonist of CCR1, demonstrating high affinity for both human and mouse receptors.[1][3] Its selectivity profile makes it a suitable tool for specifically probing CCR1-mediated pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various chemokine receptors.
| Target Receptor | Species | IC50 (nM) | Reference |
| CCR1 | Human | 0.9 | [1][2][4] |
| CCR1 | Mouse | 5.8 | [1][2][4] |
| CCR3 | Human | 0.58 | [2][4] |
| CCR3 | Mouse | 460 | [2][4] |
| CCR2 | Not specified | Inactive | [4] |
| CCR4 | Not specified | Inactive | [4] |
| CCR5 | Not specified | Inactive | [4] |
Mechanism of Action: CCR1 Signaling Pathway
CCR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G-proteins.[6][7] Ligand binding to CCR1 triggers a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C-β (PLC-β), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This compound, as a competitive antagonist, blocks the binding of endogenous CCR1 ligands, thereby inhibiting these downstream signaling events.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
In Vitro CCR1 Binding Assay
This protocol describes a general method for determining the binding affinity of this compound to CCR1 expressed in a recombinant cell line.
Objective: To determine the IC50 value of this compound for the CCR1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human or mouse CCR1 gene.[8]
-
Radiolabeled CCR1 ligand (e.g., [125I]-CCL3)
-
This compound
-
Binding buffer (e.g., HEPES buffered saline with 0.5% BSA)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture CCR1-expressing CHO cells to confluence, harvest, and resuspend in binding buffer to a concentration of 3.3 x 10^5 cells/mL.[9]
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add 30 µL of each this compound dilution to triplicate wells.[9]
-
Radioligand Addition: Add 30 µL of radiolabeled CCR1 ligand (at a concentration of approximately 3 x Kd) to all wells.[9]
-
Cell Addition: Add 30 µL of the cell suspension to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9]
-
Washing: Wash the cells to remove unbound radioligand.
-
Detection: Measure the amount of bound radioligand in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro CCR1 binding assay.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis in mice and the subsequent treatment with this compound to evaluate its anti-inflammatory efficacy.[5][10][11]
Objective: To assess the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-12 weeks old)[12]
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[12]
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Inject 150 µg of the emulsion intradermally at the base of the tail of each mouse.[12]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster injection of 150 µg of the emulsion intradermally.[12]
-
Arthritis Development: Monitor mice for the onset of arthritis, which typically appears between days 21 and 28 post-primary immunization.[5][11]
-
Treatment: Upon the onset of clinical signs of arthritis, randomize mice into treatment and control groups. Administer this compound (e.g., 3-10 mg/kg, intraperitoneally, once daily) or vehicle control.[4]
-
Arthritis Scoring: Score the severity of arthritis in each paw daily based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, and 4=joint rigidity. The maximum score per mouse is 16.[1]
-
Histological Analysis: At the end of the study, sacrifice the mice and collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
Conclusion
This compound is a well-characterized and potent CCR1 antagonist that serves as an invaluable tool for basic research. Its high affinity and selectivity for CCR1 enable the specific investigation of CCR1-mediated biological processes. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute studies aimed at further elucidating the role of CCR1 in health and disease, and for the preclinical evaluation of novel CCR1-targeted therapeutics.
References
- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization. [escholarship.org]
- 7. The Downstream Regulation of Chemokine Receptor Signalling: Implications for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chondrex.com [chondrex.com]
- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis [jci.org]
Methodological & Application
Application Notes and Protocols for cis-J-113863 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptors CCR1 and CCR3.[1][2][3] These receptors are key mediators in the inflammatory response, making them attractive targets for the development of therapeutics for a range of inflammatory diseases. This compound has demonstrated high affinity for both human and mouse CCR1, as well as human CCR3.[1][2][3] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including binding affinity, functional antagonism in calcium mobilization, and inhibition of chemotaxis.
Data Presentation
Table 1: In Vitro Antagonist Activity of this compound
| Receptor | Species | Assay Type | IC50 (nM) |
| CCR1 | Human | Binding | 0.9 |
| CCR1 | Mouse | Binding | 5.8 |
| CCR3 | Human | Functional | 0.58 |
| CCR3 | Mouse | Functional | 460 |
Data compiled from multiple sources.[1][2][3]
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| CCR2 | Inactive |
| CCR4 | Inactive |
| CCR5 | Inactive |
| LTB4 Receptor | Inactive |
| TNF-α Receptor | Inactive |
This compound demonstrates high selectivity for CCR1 and human CCR3 over other related chemokine and cytokine receptors.[2][3]
Signaling Pathways
Chemokine receptors CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that, upon binding to their cognate chemokines (e.g., MIP-1α/CCL3 for CCR1, Eotaxin/CCL11 for CCR3), activate intracellular signaling cascades. A primary pathway involves the Gαi subunit, which inhibits adenylyl cyclase, and the Gβγ subunits, which activate phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in initiating cellular responses such as chemotaxis.
Caption: CCR1/CCR3 signaling pathway and antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay for CCR1
This protocol is designed to determine the binding affinity of this compound to the human CCR1 receptor in a competitive binding format.
Experimental Workflow:
Caption: Workflow for the CCR1 radioligand binding assay.
Materials:
-
Cell Line: HEK293 cells stably expressing human CCR1 (HEK293-hCCR1).
-
Radioligand: [¹²⁵I]-MIP-1α (PerkinElmer or equivalent).
-
Competitor: this compound.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.
-
Wash Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
96-well plates and glass fiber filter mats .
-
Scintillation counter .
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCCR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer containing 5-10 µg of cell membrane protein to each well.
-
Add 25 µL of serially diluted this compound (typically from 1 pM to 10 µM). For total binding, add 25 µL of assay buffer. For non-specific binding, add a high concentration of unlabeled MIP-1α (e.g., 1 µM).
-
Add 25 µL of [¹²⁵I]-MIP-1α to a final concentration of ~50 pM.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay for CCR3
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CCR3 agonist.
Experimental Workflow:
References
Application Notes and Protocols for cis-J-113863 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It is a valuable tool for in vitro studies investigating the role of the CCR1 signaling pathway in various biological processes, particularly in the context of inflammation and immune cell trafficking. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.
Note on Target Specificity: Current scientific literature predominantly identifies this compound as a CCR1 antagonist. While the initial inquiry suggested interest in its effects on the nociceptin/orphanin FQ (NOP) receptor, the available data does not support this mode of action. The following information is based on its well-documented activity as a CCR1 antagonist.
Mechanism of Action
This compound acts as a competitive antagonist at the CCR1 receptor.[1] This means it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous CCR1 ligands, such as MIP-1α (macrophage inflammatory protein-1α), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), and MCP-3 (monocyte chemotactic protein-3), thereby inhibiting the downstream signaling cascades that mediate inflammatory responses and cell migration.[3]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.
| Parameter | Species | Value | Reference |
| IC₅₀ (CCR1) | Human | 0.9 nM | [1][2] |
| Mouse | 5.8 nM | [1][2] | |
| IC₅₀ (CCR3) | Human | 0.58 nM | [2] |
| Mouse | 460 nM | [2] | |
| Selectivity | Inactive against CCR2, CCR4, and CCR5 | [2] | |
| Molecular Weight | 655.44 g/mol | ||
| Formula | C₃₀H₃₇Cl₂IN₂O₂ |
Signaling Pathway
The binding of chemokines like MIP-1α and RANTES to the CCR1 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways that are crucial for chemotaxis and inflammation.[3][4] this compound blocks these events.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble up to 100 mM in DMSO and 50 mM in ethanol.
-
To prepare a 10 mM stock solution in DMSO, add 1.526 mL of DMSO to 1 mg of this compound (MW: 655.44 g/mol ).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
II. General Cell Culture Protocol for CCR1 Blockade
This protocol provides a general workflow for treating cells with this compound to assess the blockade of CCR1-mediated responses.
Caption: General experimental workflow for studying CCR1 antagonism.
Procedure:
-
Cell Seeding: Plate CCR1-expressing cells (e.g., THP-1 monocytes, primary macrophages, or transfected cell lines) in appropriate cell culture vessels and media.
-
Cell Culture: Culture the cells until they reach the desired confluency for the experiment.
-
Preparation of Working Solutions: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Pre-incubation: Remove the culture medium and add the medium containing this compound. Incubate the cells for a sufficient period (e.g., 30-60 minutes) to allow the compound to bind to the receptors.
-
Stimulation: Add the CCR1 ligand (e.g., MIP-1α or RANTES) to the culture medium at a predetermined optimal concentration.
-
Incubation: Incubate the cells for the appropriate duration depending on the downstream effect being measured (e.g., minutes for calcium flux, hours for migration or gene expression).
-
Analysis: Analyze the cellular response using appropriate assays, such as chemotaxis assays, calcium flux assays, or ELISA for cytokine production.
III. Chemotaxis Assay Protocol
This protocol outlines the use of this compound in a transwell migration assay to assess its inhibitory effect on chemokine-induced cell migration.[4]
Materials:
-
CCR1-expressing cells
-
This compound
-
CCR1 ligand (e.g., MIP-1α)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Cell culture medium
-
Staining and visualization reagents (e.g., DAPI, Calcein AM)
Protocol:
-
Cell Preparation: Harvest and resuspend CCR1-expressing cells in serum-free medium.
-
Preparation of Chemotactic Gradient:
-
In the lower chamber of the 24-well plate, add medium containing the CCR1 ligand.
-
For the negative control, add serum-free medium only.
-
-
Treatment with this compound:
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours, but may need optimization).
-
Analysis:
-
Remove the transwell inserts.
-
Carefully wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Quantify the inhibition of migration by comparing the number of migrated cells in the this compound-treated wells to the vehicle-treated control.
-
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution and that the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%).
-
Cell Viability: Always perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to ensure that the observed effects are due to CCR1 antagonism and not cytotoxicity.
-
Dose-Response: The optimal concentration of this compound may vary between cell types. It is essential to perform a dose-response experiment to determine the IC₅₀ for your specific system.
-
Ligand Concentration: The concentration of the CCR1 ligand used for stimulation should also be optimized to elicit a robust and reproducible response.
-
Controls: Include appropriate controls in all experiments:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Unstimulated Control: Cells not treated with the CCR1 ligand.
-
Positive Control: Cells stimulated with the CCR1 ligand without the antagonist.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective CCR1 antagonist to investigate the role of this important chemokine receptor in various cellular processes.
References
Application Notes and Protocols for cis-J-113863 Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist for the C-C chemokine receptor 1 (CCR1).[1][2] Chemokine receptors, such as CCR1, are critical mediators of leukocyte migration to sites of inflammation. Antagonism of this receptor can inhibit the chemotactic response of various immune cells, suggesting a therapeutic potential for inflammatory diseases. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the chemotaxis of monocytic cells.
Mechanism of Action
This compound acts as a competitive antagonist at the CCR1 receptor.[1] By binding to CCR1, it prevents the binding of cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), thereby inhibiting the downstream signaling cascades that lead to actin polymerization, cell polarization, and directed cell movement. This blockade of chemotaxis has been observed in various cell types, including murine promyelocytic MPRO cells and human monocytic THP-1 and U-937 cells.[2]
Quantitative Data
The inhibitory activity of this compound on CCR1 is summarized in the table below. The compound also shows high affinity for human CCR3 but is a weak antagonist for mouse CCR3 and is inactive against CCR2, CCR4, and CCR5.[2]
| Receptor Target | Species | IC50 Value (nM) |
| CCR1 | Human | 0.9[1][2] |
| CCR1 | Mouse | 5.8[1][2] |
| CCR3 | Human | 0.58[2] |
| CCR3 | Mouse | 460[2] |
Signaling Pathway
The binding of a chemokine to CCR1 initiates a signaling cascade that results in chemotaxis. This compound blocks this process by competitively inhibiting the receptor.
Caption: CCR1 signaling and its inhibition by this compound.
Experimental Protocol: Chemotaxis Assay
This protocol describes a Boyden chamber chemotaxis assay to evaluate the inhibitory effect of this compound on the migration of human monocytic THP-1 cells towards a chemoattractant.
Materials and Reagents
-
Human monocytic THP-1 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant Human CCL5 (RANTES)
-
This compound (Soluble in DMSO)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters with 5 µm pores
Experimental Workflow
Caption: Workflow for the this compound chemotaxis assay.
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
One day before the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium overnight to starve them.
-
On the day of the assay, centrifuge the cells and resuspend them in RPMI 1640 containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Reagents:
-
Chemoattractant Solution: Prepare a stock solution of recombinant human CCL5 in sterile PBS. On the day of the experiment, dilute the CCL5 in RPMI 1640 with 0.1% BSA to the desired final concentration (e.g., 10 nM).
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in RPMI 1640 with 0.1% BSA to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Suspension with Inhibitor: For the inhibitor-treated groups, pre-incubate the THP-1 cell suspension with the various concentrations of this compound for 30 minutes at 37°C.
-
-
Chemotaxis Assay Procedure:
-
Place the polycarbonate filter (5 µm pore size) over the lower wells of the Boyden chamber.
-
Add 27 µL of the chemoattractant solution (CCL5) to the lower wells. Use RPMI 1640 with 0.1% BSA as a negative control.
-
Carefully place the assembled upper chamber onto the lower chamber.
-
Add 50 µL of the THP-1 cell suspension (with or without pre-incubated this compound) to the upper wells.
-
Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the top side of the filter.
-
Fix and stain the migrated cells on the bottom side of the filter using a suitable stain (e.g., Calcein-AM).
-
Alternatively, for a plate reader-based quantification, after removing non-migrated cells, lyse the migrated cells and quantify the fluorescence using a plate reader.
-
For Calcein-AM staining, incubate the filter with the staining solution according to the manufacturer's protocol, then measure the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the untreated control (cells migrating towards CCL5 without the inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Expected Results
The addition of this compound is expected to cause a dose-dependent inhibition of THP-1 cell migration towards CCL5. The calculated IC50 value should be in the low nanomolar range, consistent with the reported binding affinity for the human CCR1 receptor.
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound as a CCR1 antagonist in a chemotaxis assay. The use of a well-characterized cell line and chemoattractant, coupled with a standardized assay procedure, will yield reproducible and reliable data for researchers in drug discovery and inflammation research.
References
Application Notes and Protocols for cis-J-113863 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses by mediating the migration of various immune cells.[4] As a CCR1 antagonist, this compound has demonstrated anti-inflammatory effects and is a valuable tool for studying the role of CCR1 in various physiological and pathological processes.[2][3] This document provides detailed application notes and protocols for the use of this compound in flow cytometry to assess its binding and inhibitory effects on CCR1-expressing cells.
Mechanism of Action
This compound acts as a competitive antagonist at the CCR1 receptor.[1] It binds to the receptor and prevents the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade inhibits the downstream signaling cascade that leads to chemotaxis and cellular activation of inflammatory cells.
Data Presentation
| Parameter | Value | Species | Reference |
| IC₅₀ (CCR1) | 0.9 nM | Human | [1][2][3] |
| IC₅₀ (CCR1) | 5.8 nM | Mouse | [1][2][3] |
| IC₅₀ (CCR3) | 0.58 nM | Human | [2][5] |
| IC₅₀ (CCR3) | 460 nM | Mouse | [2][5] |
| Activity | Inactive against CCR2, CCR4, and CCR5 | - | [2][5] |
Signaling Pathway
Caption: CCR1 signaling and this compound inhibition.
Experimental Protocols
Protocol 1: Competitive Binding Assay using Flow Cytometry
This protocol determines the ability of this compound to compete with a fluorescently labeled CCR1 ligand for binding to CCR1-expressing cells.
Materials:
-
CCR1-expressing cells (e.g., THP-1 cells, primary human monocytes)
-
This compound
-
Fluorescently labeled CCR1 ligand (e.g., FITC-CCL5)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CCR1-expressing cells with FACS buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Incubation with Antagonist: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.01 nM to 1 µM) to the tubes. Include a no-antagonist control. Incubate for 30 minutes at 4°C.
-
Competitive Ligand Binding: Add a fixed, subsaturating concentration of the fluorescently labeled CCR1 ligand to each tube. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation (300 x g for 5 minutes) to remove unbound ligand and antagonist.
-
Staining for Viability: Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye (e.g., PI).
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events for the target cell population.
-
Data Analysis: Gate on the viable, single-cell population. Determine the median fluorescence intensity (MFI) of the fluorescent ligand for each concentration of this compound. Calculate the percent inhibition of ligand binding and determine the IC₅₀ value.
Protocol 2: Chemotaxis Inhibition Assay using Flow Cytometry
This protocol assesses the functional effect of this compound on inhibiting CCR1-mediated cell migration.
Materials:
-
CCR1-expressing cells
-
This compound
-
Chemoattractant (e.g., CCL5)
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pores)
-
FACS Buffer
-
Flow cytometer with counting beads or a volumetric counter
Procedure:
-
Cell Preparation: Resuspend CCR1-expressing cells in migration medium (e.g., RPMI with 0.5% BSA) at 1 x 10⁶ cells/mL.
-
Antagonist Pre-treatment: Incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Chemotaxis Setup: Add migration medium containing the chemoattractant (e.g., 50 ng/mL CCL5) to the lower chamber of the Transwell® plate. Add medium without chemoattractant to a control well (basal migration).
-
Cell Migration: Add the pre-treated cell suspension to the upper chamber of the Transwell®. Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Cell Quantification: Collect the cells that have migrated to the lower chamber.
-
Flow Cytometry Analysis: Add a known number of counting beads to each sample of migrated cells. Acquire data on a flow cytometer and count the number of cells relative to the number of beads.
-
Data Analysis: Calculate the number of migrated cells for each condition. Determine the percent inhibition of chemotaxis for each concentration of this compound and calculate the IC₅₀ value.
Experimental Workflow
Caption: Workflow for competitive binding assay.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR1 receptor in inflammatory and immune responses. The provided protocols offer robust methods for characterizing the binding and functional inhibition of CCR1 by this compound using flow cytometry. These applications are essential for researchers in immunology, pharmacology, and drug development who are studying CCR1-mediated pathologies.
References
Application Notes and Protocols for cis-J-113863 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its ligands include several chemokines, most notably MIP-1α (macrophage inflammatory protein-1α, also known as CCL3) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5). By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits downstream signaling pathways, leading to a reduction in inflammatory responses. This makes it a valuable tool for studying the role of CCR1 in various inflammatory and autoimmune diseases.
These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its characterization using common cell-based assays.
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of this compound, providing a clear comparison of its potency and selectivity across different species and receptor subtypes.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Receptor | Species | IC50 (nM) |
| CCR1 | Human | 0.9[1] |
| CCR1 | Mouse | 5.8[1] |
| CCR3 | Human | 0.58 |
| CCR3 | Mouse | 460 |
Note: The lower IC50 value indicates higher potency.
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| CCR2 | Inactive |
| CCR4 | Inactive |
| CCR5 | Inactive |
| LTB4 Receptor | Inactive |
| TNF-α Receptor | Inactive |
Signaling Pathway
The binding of chemokines like MIP-1α to CCR1, a Gαi-coupled receptor, triggers a cascade of intracellular events. This process begins with the dissociation of the G protein subunits (Gαi and Gβγ). The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis, degranulation, and the release of inflammatory mediators. This compound, as a competitive antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting this entire signaling cascade.
CCR1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Radioligand Binding Assay Workflow.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CCR1 (CHO-hCCR1).
-
Radioligand: [125I]MIP-1α.
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture CHO-hCCR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of unlabeled MIP-1α (e.g., 1 µM) for non-specific binding.
-
25 µL of serially diluted this compound.
-
-
Add 50 µL of [125I]MIP-1α (final concentration ~50 pM).
-
Add 100 µL of the prepared cell membrane suspension (typically 5-10 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Transfer the contents of the assay plate to a pre-wetted filter plate.
-
Rapidly wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
-
Quantification:
-
Allow the filter plate to dry completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Calcium Mobilization Assay Workflow.
Materials:
-
Cells: CHO-hCCR1 cells.
-
Agonist: Human MIP-1α.
-
Test Compound: this compound.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239): To prevent dye leakage.
-
96-well black-walled, clear-bottom plate.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Seed CHO-hCCR1 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer containing probenecid.
-
Add 100 µL of assay buffer containing varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of MIP-1α (at a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline).
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCR1 chemokine gradient.
Chemotaxis Assay Workflow.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1), which endogenously expresses CCR1.
-
Chemoattractant: Human MIP-1α.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Boyden Chamber/Transwell inserts: With a pore size appropriate for the cell type (e.g., 5 µm for THP-1 cells).
-
Cell viability/quantification reagent: (e.g., Calcein AM or a cell counter).
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells and harvest them in the exponential growth phase.
-
Wash the cells and resuspend them in assay medium at a concentration of 1-2 x 106 cells/mL.
-
-
Compound Incubation:
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound for 30 minutes at room temperature.
-
-
Assay Setup:
-
Add assay medium containing MIP-1α (at a concentration that induces optimal chemotaxis, e.g., 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without MIP-1α.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts and wipe the non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells on the bottom of the membrane and counting them under a microscope.
-
Lysing the cells in the lower chamber and quantifying them using a fluorescent dye (e.g., CyQuant).
-
Counting the cells in the lower chamber using a cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly potent and selective antagonist of CCR1, making it an invaluable research tool for investigating the role of this receptor in inflammatory processes. The protocols provided here offer a framework for the in vitro characterization of this compound and other potential CCR1 antagonists. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols: cis-J-113863 in Mouse Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-J-113863 is a potent and selective non-peptide antagonist of the chemokine receptor CCR1, with high affinity for both human and mouse receptors.[1][2][3][4] CCR1 plays a crucial role in the pathogenesis of rheumatoid arthritis by mediating the recruitment of inflammatory leukocytes, such as macrophages and T cells, into the synovial tissue.[5][6][7][8] Blockade of CCR1 with this compound has been shown to ameliorate disease in murine models of arthritis, suggesting its potential as a therapeutic agent for inflammatory joint diseases.[3][4][5][6][7] These application notes provide detailed protocols for the use of this compound in the collagen-induced arthritis (CIA) mouse model, a widely used model that mimics many aspects of human rheumatoid arthritis.[9]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo dosage of this compound.
Table 1: In Vitro Receptor Binding Affinity (IC50)
| Receptor | Species | IC50 (nM) |
| CCR1 | Human | 0.9[1][2][3][4][7] |
| CCR1 | Mouse | 5.8[1][2][3][4][7] |
| CCR3 | Human | 0.58[1][3][7] |
| CCR3 | Mouse | 460[1][3][7] |
| CCR2, CCR4, CCR5 | Human | >1000[1][7] |
Table 2: Recommended Dosage for Collagen-Induced Arthritis (CIA) in Mice
| Mouse Strain | Route of Administration | Dosage Range | Treatment Duration | Therapeutic Effect |
| DBA-1 | Intraperitoneal (i.p.) | 3 - 10 mg/kg/day[1][5] | 11 days (post-onset)[1][5] | Dose-dependent reduction in arthritic index, paw inflammation, joint damage, and cellular infiltration.[1][5][6] |
| DBA/1J | Not Specified | 3 mg/kg/day[7] | Post-onset of disease[7] | Significant reduction in the development of arthritis.[7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA-1 Mice
This protocol describes the induction of arthritis using type II collagen and the subsequent therapeutic administration of this compound.
Materials:
-
Male DBA-1 mice (8-12 weeks old)[1]
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Syringes and needles for immunization and administration
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Monitoring Arthritis Development:
-
Beginning around day 21, visually inspect the paws daily for signs of arthritis (redness, swelling).
-
Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
This compound Administration (Therapeutic Regimen):
-
Initiate treatment on the first day of clinical manifestation of arthritis.
-
Prepare a stock solution of this compound in a suitable vehicle. For in vivo experiments, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 3 mg/kg or 10 mg/kg.[1][5]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Outcome Assessment:
-
Continue daily clinical scoring throughout the treatment period.
-
At the end of the study (Day 32), collect blood samples for analysis of anti-collagen antibodies and inflammatory markers.
-
Harvest paws and joints for histological analysis to assess joint damage, inflammation, and cellular infiltration.[5][11]
-
Histological Analysis of Joints
Procedure:
-
Decalcify the harvested joints in a suitable decalcification solution.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and synovitis.
-
Stain with Safranin O-Fast Green to assess cartilage damage and proteoglycan loss.
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for its application in a mouse model of arthritis.
Caption: Mechanism of action of this compound in blocking inflammatory cell infiltration.
Caption: Experimental workflow for testing this compound in a CIA mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 5. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Effect of a CC chemokine receptor antagonist on collagen induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 10. J-113863 | CCR | TargetMol [targetmol.com]
- 11. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-J-113863 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key pathological feature of EAE is the infiltration of myelin-reactive T lymphocytes into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Chemokine receptors, such as CCR1, play a crucial role in mediating the migration of these inflammatory cells.
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] By blocking CCR1, this compound has been investigated as a potential therapeutic agent to mitigate the inflammatory cascade in EAE. These application notes provide a comprehensive overview of the use of this compound in the EAE model, including its mechanism of action, effects on disease progression, and detailed protocols for its experimental application.
Mechanism of Action
This compound exerts its therapeutic effects in EAE primarily by modulating the immune response. As a CCR1 antagonist, it inhibits the signaling pathway initiated by the binding of pro-inflammatory chemokines to CCR1, which is expressed on various leukocytes. This blockade leads to a reduction in the recruitment of inflammatory cells to the CNS.
Studies have shown that treatment with this compound in a proteolipid protein (PLP)139-151-induced EAE model in SJL/J mice leads to a significant attenuation of clinical signs of the disease.[2][3] The underlying mechanisms for this effect include:
-
Correction of Cytokine Imbalance: this compound treatment has been shown to decrease the expression of pro-inflammatory cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-6 (IL-6).[2] Concurrently, it increases the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) and interleukin-27 (IL-27) in the brain tissue.[2]
-
Suppression of Pathogenic T-helper Cells: The compound has been observed to suppress the activity of T-helper 9 (Th9) and Th22 cells, which are implicated in the pathology of EAE.[3] This is evidenced by a decrease in the expression of key markers associated with these cell types, including IL-9, IRF4, IL-22, IFN-γ, and STAT3.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of EAE.
Caption: Mechanism of action of this compound in EAE.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters in the PLP139-151-induced EAE model in SJL/J mice.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SD) | p-value |
| EAE + Vehicle | Data not available | - |
| EAE + this compound (10 mg/kg) | Significantly reduced | < 0.05 |
Note: Specific numerical data for mean clinical scores were not available in the reviewed literature. Studies report a significant attenuation of disease severity.
Table 2: Effect of this compound on Spleen Cell Populations (Flow Cytometry)
| Cell Population | EAE + Vehicle (% of CD4+ cells ± SD) | EAE + this compound (% of CD4+ cells ± SD) | p-value |
| CD4+GM-CSF+ | Data not available | Significantly decreased | < 0.05 |
| CD4+IL-6+ | Data not available | Significantly decreased | < 0.05 |
| CD4+IL-10+ | Data not available | Significantly increased | < 0.05 |
| CD4+IL-27+ | Data not available | Significantly increased | < 0.05 |
| CD4+IL-9+ | Data not available | Significantly decreased | < 0.05 |
| CD4+IRF4+ | Data not available | Significantly decreased | < 0.05 |
Note: Specific percentages were not available in the reviewed literature. Studies report significant changes in these cell populations.
Table 3: Effect of this compound on mRNA Expression in Brain Tissue (RT-PCR)
| Gene | EAE + Vehicle (Relative Expression ± SD) | EAE + this compound (Relative Expression ± SD) | p-value |
| GM-CSF | Data not available | Significantly decreased | < 0.05 |
| IL-6 | Data not available | Significantly decreased | < 0.05 |
| IL-10 | Data not available | Significantly increased | < 0.05 |
| IL-27 | Data not available | Significantly increased | < 0.05 |
| IL-9 | Data not available | Significantly decreased | < 0.05 |
| IRF4 | Data not available | Significantly decreased | < 0.05 |
| IL-22 | Data not available | Significantly decreased | < 0.05 |
| IFN-γ | Data not available | Significantly decreased | < 0.05 |
| STAT3 | Data not available | Significantly decreased | < 0.05 |
| AhR | Data not available | Significantly increased | < 0.05 |
| IL-17A | Data not available | Significantly decreased | < 0.05 |
Note: Specific relative expression values were not available in the reviewed literature. Studies report significant changes in the mRNA levels of these genes.
Table 4: Effect of this compound on Protein Expression in Brain Tissue (Western Blot)
| Protein | EAE + Vehicle (Relative Density ± SD) | EAE + this compound (Relative Density ± SD) | p-value |
| GM-CSF | Data not available | Significantly decreased | < 0.05 |
| IL-6 | Data not available | Significantly decreased | < 0.05 |
| IL-10 | Data not available | Significantly increased | < 0.05 |
| IL-27 | Data not available | Significantly increased | < 0.05 |
Note: Specific relative density values were not available in the reviewed literature. Studies report significant changes in the protein levels of these markers.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in the EAE model.
References
- 1. Frontiers | Chemokines as therapeutic targets for multiple sclerosis: a spatial and chronological perspective [frontiersin.org]
- 2. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing cis-J-113863 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), with IC50 values of 0.9 nM and 5.8 nM for human and mouse CCR1 receptors, respectively.[1][2][3][4] It also shows high affinity for the human CCR3 receptor (IC50 of 0.58 nM) but is a weak antagonist for the mouse CCR3 receptor (IC50 of 460 nM).[2][5] this compound displays low binding affinity for CCR2 and CCR5 and is inactive against CCR4, as well as LTB4 and TNF-α receptors.[2][5] Due to its anti-inflammatory properties, it is a valuable tool in studying the role of CCR1 in various physiological and pathological processes.[2][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols and data for the preparation of this compound stock solutions.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ |
| Molecular Weight | 655.44 g/mol [3] |
| Appearance | White to beige powder |
| Purity | ≥97% (HPLC) |
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥ 6.56 mg/mL (10.01 mM)[5] | Sonication is recommended to aid dissolution.[5] |
| DMSO | 2 mg/mL | Results in a clear solution. |
| DMSO | up to 100 mM | Soluble.[3] |
| Ethanol | up to 50 mM | Soluble.[3] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | > 3 years[5] | |
| Solid Powder | 2-8°C or +4°C[3] | Short-term storage. | |
| Stock Solution (in DMSO) | -80°C | > 1 year[5] or 6 months[2][4] | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
| Stock Solution (in DMSO) | -20°C | 1 month[2] | Sealed storage, away from moisture.[2] |
| Working Solution | 4°C | > 1 week[5] | Prepare and use immediately is recommended.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.55 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed powder. To continue the example, add 1 mL of DMSO to the 6.55 mg of this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound as a CCR1 antagonist.
References
Application Notes and Protocols for Studying Inflammatory Cell Recruitment with cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key G protein-coupled receptor involved in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its ligands include several chemokines, most notably macrophage inflammatory protein-1α (MIP-1α/CCL3) and RANTES (CCL5). By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the downstream signaling pathways that lead to inflammatory cell migration and infiltration into tissues. This makes this compound a valuable tool for studying the role of CCR1 in various inflammatory and autoimmune diseases.
These application notes provide an overview of the properties of this compound, along with detailed protocols for its use in in vitro and in vivo studies of inflammatory cell recruitment.
Data Presentation
In Vitro Activity of this compound
The inhibitory activity of this compound is characterized by its high affinity for the CCR1 receptor. The half-maximal inhibitory concentration (IC50) values for receptor binding are summarized in the table below.
| Receptor | Species | IC50 (nM) |
| CCR1 | Human | 0.9[1][2] |
| CCR1 | Mouse | 5.8[1][2] |
Selectivity Profile: this compound exhibits high selectivity for CCR1 and is reported to be inactive against CCR2, CCR4, and CCR5.[2]
In Vivo Efficacy of this compound
In a mouse model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, treatment with this compound has been shown to improve paw inflammation and joint damage, and dramatically decrease cell infiltration into the joints.[1]
Signaling Pathway
This compound acts by competitively antagonizing the CCR1 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate chemokines, such as MIP-1α, CCR1 typically activates intracellular signaling cascades that promote cell migration and inflammation. The diagram below illustrates the CCR1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on chemokine-induced migration of inflammatory cells.
Experimental Workflow:
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts)
-
Inflammatory cells (e.g., human monocytic THP-1 cells, primary human monocytes)
-
Chemoattractant (e.g., recombinant human MIP-1α/CCL3)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., Trypan Blue) or fluorescent dye (e.g., Calcein-AM)
-
Plate reader or microscope for quantification
Procedure:
-
Cell Preparation: Culture cells to the appropriate density and harvest. Wash the cells with assay medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay medium to the desired final concentrations.
-
Prepare a solution of the chemoattractant (e.g., MIP-1α) in assay medium at a concentration known to induce optimal chemotaxis (typically in the range of 10-100 ng/mL).
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the cell suspension (containing this compound or vehicle) to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (typically 1-4 hours).
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells and counting them under a microscope.
-
Lysing the cells and quantifying a cellular component (e.g., using a fluorescent dye like Calcein-AM and a plate reader).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
Experimental Workflow:
Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Day 21 (Booster Immunization): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion.
-
-
Monitoring of Arthritis:
-
Beginning around day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of each hind paw daily using calipers.
-
-
Treatment:
-
Upon the first signs of arthritis (e.g., a clinical score of 1), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Study Termination and Analysis:
-
Continue treatment and monitoring until the study endpoint (e.g., day 42).
-
At the end of the study, euthanize the mice and collect hind paws for histological analysis.
-
Histology: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, cartilage damage, and bone erosion. A semi-quantitative scoring system can be used to evaluate the severity of these parameters.
-
Analysis of Inflammatory Cell Infiltration: Quantify the number of infiltrating inflammatory cells (e.g., macrophages, neutrophils) in the synovial tissue from the histological sections.
-
Conclusion
This compound is a powerful research tool for investigating the role of CCR1 in inflammatory processes. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of CCR1 antagonism in various inflammatory and autoimmune diseases.
References
Application Notes and Protocols for cis-J-113863 in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, immune-mediated demyelinating disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of myelin-reactive T lymphocytes and other immune cells into the CNS, leading to inflammation, demyelination, and neurodegeneration. Chemokine receptors, such as C-C chemokine receptor 1 (CCR1), play a pivotal role in orchestrating this leukocyte trafficking.[1] Consequently, antagonism of CCR1 presents a promising therapeutic strategy for MS.
cis-J-113863 is a potent and selective antagonist of CCR1.[2][3] Research in experimental autoimmune encephalomyelitis (EAE), a well-established animal model of MS, has demonstrated the potential of this compound to modulate the neuroinflammatory response.[1][4] These application notes provide a comprehensive overview of the use of this compound in MS research, including its pharmacological properties, in vivo efficacy in the EAE model, and detailed protocols for relevant experimental procedures.
Pharmacological Profile of this compound
This compound is a competitive antagonist of the CCR1 receptor. Its inhibitory activity has been characterized in both human and murine systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Receptor Target | Species | IC50 Value (nM) |
| CCR1 | Human | 0.9[2][3][5] |
| CCR1 | Mouse | 5.8[2][3][5] |
| CCR3 | Human | 0.58[2][5] |
| CCR3 | Mouse | 460[2][5] |
IC50: Half-maximal inhibitory concentration.
This compound demonstrates high selectivity for CCR1, although it also shows potent antagonism of human CCR3. It is reported to be inactive against CCR2, CCR4, and CCR5.[2][5]
In Vivo Efficacy in an EAE Model of Multiple Sclerosis
The therapeutic potential of this compound has been investigated in the PLP139-151-induced EAE model in SJL/J mice, which mimics the relapsing-remitting course of MS.[1][4]
Table 2: In Vivo Effects of this compound on Cytokine Expression in EAE Mice
| Cytokine | Tissue | Effect of this compound Treatment |
| GM-CSF | Spleen (CD4+ cells) & Brain | Decreased mRNA and protein expression[1][6] |
| IL-6 | Spleen (CD4+ cells) & Brain | Decreased mRNA and protein expression[1][6] |
| IL-10 | Spleen (CD4+ cells) & Brain | Increased mRNA and protein expression[1][6] |
| IL-27 | Spleen (CD4+ cells) & Brain | Increased mRNA and protein expression[1][6] |
Treatment regimen: 10 mg/kg daily from day 14 to day 25 post-EAE induction.[1][4]
These findings suggest that this compound shifts the cytokine balance from a pro-inflammatory to an anti-inflammatory profile within the CNS and periphery.[1][6]
Signaling Pathway and Experimental Workflows
Caption: CCR1 Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing in EAE.
Experimental Protocols
Protocol 1: PLP139-151-Induced EAE in SJL/J Mice
Materials:
-
Female SJL/J mice (8-10 weeks old)
-
Myelin Proteolipid Protein peptide (PLP139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, to enhance disease severity)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of PLP139-151 in CFA.
-
Subcutaneously inject each mouse with the emulsion at two sites on the flank.
-
-
Pertussis Toxin Administration (Optional):
-
If used, administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.
-
Use a standard scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
-
Treatment:
-
From day 14 to day 25, administer this compound (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection.
-
-
Tissue Collection:
-
At the end of the treatment period (day 25), euthanize mice and collect brain and spleen tissues for further analysis.
-
Protocol 2: CCR1 Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cells expressing CCR1 (e.g., HEK293-CCR1 transfectants)
-
[125I]-CCL3 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, 5 mM MgCl2, pH 7.5)
-
Unlabeled CCL3 (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, serially diluted this compound or unlabeled CCL3, and cell membranes.
-
-
Radioligand Addition:
-
Add a constant concentration of [125I]-CCL3 to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
-
Washing:
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.
-
Protocol 3: Calcium Mobilization Assay
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
CCL3 (agonist)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Loading:
-
Incubate the CCR1-expressing cells with the calcium-sensitive dye.
-
-
Antagonist Pre-incubation:
-
Wash the cells and pre-incubate with varying concentrations of this compound or vehicle.
-
-
Agonist Stimulation:
-
Place the plate in a fluorescence plate reader and establish a baseline reading.
-
Inject CCL3 into the wells to stimulate the cells.
-
-
Fluorescence Measurement:
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the CCL3-induced calcium mobilization and calculate the IC50 value.
-
Protocol 4: Leukocyte Chemotaxis Assay
Materials:
-
CCR1-expressing leukocytes (e.g., primary monocytes or THP-1 cells)
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640)
-
CCL3 (chemoattractant)
-
This compound
-
Cell staining dye (e.g., Calcein-AM) or a method for cell counting
Procedure:
-
Assay Setup:
-
Add CCL3-containing medium to the lower chamber of the Transwell plate.
-
Add medium without chemoattractant to control wells.
-
-
Cell Preparation:
-
Pre-incubate leukocytes with various concentrations of this compound or vehicle.
-
-
Cell Seeding:
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for a sufficient time to allow cell migration (e.g., 90 minutes to 3 hours).
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane by staining and fluorescence measurement or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis by this compound.
-
Protocol 5: RT-PCR for Cytokine mRNA in Brain Tissue
Materials:
-
Mouse brain tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target cytokines (GM-CSF, IL-6, IL-10, IL-27) and a housekeeping gene (e.g., GAPDH, beta-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize brain tissue and extract total RNA according to the kit manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target gene.
-
-
Data Analysis:
-
Analyze the amplification data and determine the relative expression of each cytokine mRNA, normalized to the housekeeping gene, using the ΔΔCt method.
-
Protocol 6: Western Blot for Cytokines in Brain Tissue
Materials:
-
Mouse brain tissue
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target cytokines (GM-CSF, IL-6, IL-10, IL-27) and a loading control (e.g., beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the expression of each cytokine to the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 in the pathogenesis of multiple sclerosis. Its demonstrated efficacy in modulating the cytokine environment in the EAE model highlights its potential as a therapeutic candidate. The protocols provided herein offer a framework for researchers to further explore the mechanism of action and therapeutic utility of this compound and other CCR1 antagonists in the context of neuroinflammatory diseases.
References
- 1. Calcium Mobilisation Assay in Response to Chemokine Stimulation [en.bio-protocol.org]
- 2. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Nervous System Cytokine Gene Expression: Modulation by Lead - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the investigation of off-target effects of cis-J-113863, a potent chemokine receptor 1 (CCR1) antagonist. The information is designed to assist researchers in designing, executing, and interpreting experiments to characterize the selectivity profile of this compound.
Introduction to this compound
This compound is widely recognized as a high-affinity antagonist for the human and mouse C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism of action involves blocking the binding of inflammatory chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1, thereby inhibiting downstream signaling pathways that mediate leukocyte trafficking and inflammation. However, like many small molecule inhibitors, this compound is not entirely specific for its primary target and exhibits notable off-target activity that researchers must consider.
The most significant off-target effect of this compound is its potent antagonism of the human C-C chemokine receptor 3 (CCR3).[2][3] This cross-reactivity is a critical consideration in experimental design and data interpretation, particularly in human cell systems. Interestingly, this off-target effect shows species specificity, with significantly weaker antagonism observed at the mouse CCR3 receptor.[2][3]
This guide will provide detailed information on the known on- and off-target activities of this compound, protocols for key experiments to investigate these effects, and troubleshooting advice for common issues encountered in the laboratory.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary target and key off-targets.
Table 1: Inhibitory Potency (IC50) of this compound at CCR1 and CCR3
| Target Receptor | Species | IC50 (nM) | Reference(s) |
| CCR1 | Human | 0.9 | [2][3] |
| CCR1 | Mouse | 5.8 | [2][3] |
| CCR3 | Human | 0.58 | [2][3] |
| CCR3 | Mouse | 460 | [2][3] |
Table 2: Selectivity Profile of this compound Against Other Receptors
| Target | Activity | Reference(s) |
| CCR2 | Inactive | [2] |
| CCR4 | Inactive | [2] |
| CCR5 | Inactive | [2] |
| LTB4 Receptor | Inactive | [2] |
| TNF-α Receptor | Inactive | [2] |
Signaling Pathways
Understanding the signaling pathways downstream of CCR1 and CCR3 is crucial for designing functional assays and interpreting the consequences of on- and off-target antagonism by this compound. Both CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit.
Caption: CCR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: CCR3 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Detailed below are generalized protocols for key assays to characterize the on- and off-target effects of this compound. These should be optimized for your specific cell lines and laboratory conditions.
Radioligand Binding Assay (Competition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1 or CCR3.
Materials:
-
Cell membranes from a cell line stably expressing human or mouse CCR1 or CCR3 (e.g., CHO-K1, HEK293).
-
Radiolabeled ligand (e.g., [125I]-CCL3 or [125I]-CCL5 for CCR1; [125I]-CCL11 for CCR3).
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 150 mM NaCl, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of the this compound dilution.
-
50 µL of radiolabeled ligand at a concentration close to its Kd.
-
50 µL of cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity.
-
Calculate the specific binding and determine the IC50 of this compound.
Caption: Workflow for a Radioligand Binding Competition Assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a chemokine agonist.
Materials:
-
A cell line stably expressing human or mouse CCR1 or CCR3 and a calcium indicator (e.g., aequorin, Fluo-4).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
Chemokine agonist (e.g., CCL3 for CCR1, CCL11 for CCR3).
-
This compound.
-
A luminometer or fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
If using a fluorescent dye like Fluo-4, load the cells with the dye according to the manufacturer's protocol. If using an aequorin-expressing cell line, incubate with coelenterazine.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes.
-
Place the plate in the reader and initiate the measurement.
-
Inject the chemokine agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in luminescence or fluorescence over time.
-
Determine the inhibitory effect of this compound and calculate its IC50.
Caption: Workflow for a Calcium Mobilization Assay.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the investigation of this compound's off-target effects.
Caption: Logical Flow for Troubleshooting Unexpected Results.
FAQs
Q1: I am seeing a weaker than expected inhibition of human CCR1. What could be the issue?
A1:
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay buffer. Precipitation at higher concentrations can lead to an underestimation of its potency.
-
Agonist Concentration: In functional assays, if the concentration of the chemokine agonist is too high, it may overcome the competitive antagonism of this compound. Use an agonist concentration around the EC80 to provide a sufficient window for inhibition.
-
Cell Health and Receptor Expression: Poor cell health or low CCR1 expression levels can lead to a weak signal and an inaccurate determination of inhibitory activity. Ensure your cells are healthy and verify receptor expression.
-
Reagent Integrity: Confirm the activity and concentration of your chemokine agonist, as degradation can lead to a weaker response and an apparent decrease in antagonist potency.
Q2: Why is this compound a potent antagonist of mouse CCR1 but a weak antagonist of mouse CCR3?
A2: This is due to species-specific differences in the amino acid sequence and structure of the CCR3 receptor between humans and mice. These differences likely alter the binding pocket of the receptor, reducing the affinity of this compound for the mouse ortholog. This highlights the importance of using the appropriate species-specific reagents and cell lines when studying the pharmacology of this compound.
Q3: Can I use this compound to study CCR3 function in mouse models?
A3: Due to its low potency at the mouse CCR3 receptor (IC50 of 460 nM), this compound is not an ideal tool for studying CCR3 function in mice. At concentrations required to inhibit mouse CCR3, significant off-target effects at other receptors could occur, confounding the interpretation of the results. For in vivo studies in mice, this compound should primarily be considered a CCR1-selective antagonist.
Q4: I am observing unexpected cellular responses that are not consistent with CCR1 or CCR3 antagonism. What should I do?
A4:
-
Verify the Identity and Purity of Your Compound: It is crucial to confirm that your sample of this compound is pure and has the correct chemical structure. Impurities could have their own biological activities.
-
Consider Other Off-Targets: While the known selectivity profile of this compound is quite good beyond CCR1 and CCR3, it is always possible that it interacts with other, uncharacterized targets, especially at higher concentrations. A broader off-target screening panel could be informative.
-
Review Experimental Controls: Ensure that your vehicle controls are not causing the unexpected effects. The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at certain concentrations.
Q5: Is there a difference between this compound and trans-J-113863?
A5: Yes, this compound and trans-J-113863 are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of atoms. This difference in 3D structure can lead to different pharmacological properties. While less information is publicly available for the trans-isomer, it is important to ensure you are using the correct isomer for your experiments and to be aware that the pharmacological data presented here is for the cis-isomer.
This technical support center is intended to be a living document and will be updated as new information on the pharmacology of this compound becomes available. For further assistance, please consult the primary literature or contact your compound supplier.
References
- 1. Figure 6, Calcium mobilization assays in human M4/Gq15-expressing CHO cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
cis-J-113863 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-J-113863, focusing on its solubility challenges in aqueous media.
Troubleshooting Guide: Addressing this compound Precipitation in Aqueous Solutions
Issue: Precipitate formation is observed when preparing aqueous solutions of this compound for in vitro or in vivo experiments.
Root Cause Analysis: this compound is characterized by poor aqueous solubility. Direct dissolution in water-based buffers like PBS is often unsuccessful, leading to precipitation, especially when diluting a stock solution made in an organic solvent.
Workflow for Troubleshooting Insolubility:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is also soluble in ethanol.
Q2: My this compound precipitated when I diluted my DMSO stock in PBS. Is my experiment ruined?
A2: Not necessarily. It has been noted that even when this compound comes out of solution upon addition of PBS to a DMSO stock, it can still be effective in vitro at concentrations around 1 µg/mL and 10 µg/mL. This suggests that the resulting micro-suspension may retain biological activity.
Q3: Can I dissolve this compound directly in water or saline?
A3: No, this compound is considered to be practically insoluble in water-containing media. Direct dissolution in aqueous buffers is not recommended.
Q4: Are there any established formulations for in vivo administration?
A4: Yes, a common formulation for in vivo use involves a co-solvent system. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to add the solvents sequentially and ensure the compound is dissolved as much as possible before adding the next solvent.[2] Sonication may aid in dissolution.[2]
Q5: How should I prepare my working solutions for cell-based assays?
A5: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous culture medium to the final desired concentration. Be aware that precipitation may occur, but as stated in Q2, the compound may still be active. It is advisable to keep the final DMSO concentration in your assay below a level that affects your cells (typically <0.5%).
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 65.54 | 100 | Tocris Bioscience, R&D Systems |
| DMSO | 6.56 | 10.01 (Sonication recommended) | TargetMol[2] |
| DMSO | 2 | Clear solution | Sigma-Aldrich[1] |
| Ethanol | 32.77 | 50 | Tocris Bioscience, R&D Systems |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 1.53 (Sonication recommended) | TargetMol[2] |
Note: The molecular weight of this compound is approximately 655.44 g/mol .[1] Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required mass of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 0.655 mg (using a molecular weight of 655.44 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Solutions are noted to be unstable and preparing them fresh is recommended.[4]
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is adapted from a general formulation for poorly soluble compounds.[2]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Tween-80: Add Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Slowly add saline to the mixture to reach the final desired volume and concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]
-
Aid Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] It is recommended to prepare this formulation fresh for immediate use.[3]
Biological Activity and Signaling Pathway
This compound is a potent antagonist of the chemokine receptor CCR1.[5] Chemokine receptors like CCR1 are G-protein coupled receptors (GPCRs) that, upon binding their ligands (e.g., MIP-1α), initiate intracellular signaling cascades leading to cellular responses such as chemotaxis.[6] By blocking the receptor, this compound inhibits these downstream effects.
Caption: Inhibition of the CCR1 signaling pathway by this compound.
References
how to dissolve cis-J-113863 for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving cis-J-113863 for experimental use. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is also soluble in ethanol.
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is reported to be as high as 100 mM (65.54 mg/mL). However, for practical purposes and to ensure complete dissolution, preparing a stock solution at a slightly lower concentration is often advisable.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Solid this compound should be stored at +4°C for short-term storage and can be stored at -20°C for over three years.[1] Stock solutions are typically stored at -80°C and are stable for more than one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][3] For short-term storage of up to one week, stock solutions can be kept at 4°C.[1]
Q4: Can I use this compound for in vivo animal experiments?
A4: Yes, this compound has been used in animal models.[3] Specific formulations using co-solvents are required for in vivo administration.
Troubleshooting Guide
This guide addresses common issues that may arise during the dissolution of this compound.
Issue 1: The compound does not fully dissolve in the chosen solvent.
-
Solution 1: Increase Sonication Time: Sonication is recommended to aid dissolution.[1] If the compound persists, continue sonication for a longer duration.
-
Solution 2: Gentle Heating: Gentle warming of the solution can help increase solubility. However, be cautious with temperature to avoid degradation of the compound.
-
Solution 3: Re-evaluate Concentration: If the desired concentration is at the higher end of the solubility limit, consider preparing a slightly more dilute stock solution.
Issue 2: Precipitation occurs when diluting the DMSO stock solution with aqueous media.
-
Solution 1: Use of Co-solvents for In Vivo Formulations: For in vivo experiments, a specific protocol involving co-solvents is necessary to maintain solubility in aqueous solutions. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Solution 2: Sequential Addition of Solvents: When preparing formulations with multiple components, add the solvents sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.[1][3]
-
Solution 3: Consider an Alternative Formulation: Another suggested formulation for in vivo use is 10% DMSO in 90% (20% SBE-β-CD in Saline).[3]
Issue 3: The solution appears cloudy or contains particulates.
-
Solution 1: Centrifugation: If small particulates are present, centrifuging the solution and using the supernatant can provide a clear solution.
-
Solution 2: Filtration: For sterile applications, filtering the solution through a 0.22 µm filter can remove particulates. Ensure the filter material is compatible with the solvents used.
Dissolution Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 65.54 | 100 | |
| DMSO | 6.56 | 10.01 | [1] |
| DMSO | 2 | - | [2] |
| Ethanol | 32.77 | 50 |
Note: The molecular weight of this compound is 655.44 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of solid this compound. For 1 mL of a 10 mM solution, you will need 6.55 mg.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to the solid compound. For a 10 mM solution, this would be 1 mL for every 6.55 mg.
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.[1][3]
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is based on a common formulation for administering hydrophobic compounds to animals.[1][3]
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO. For a final concentration of 1 mg/mL in the vehicle, a 10 mg/mL DMSO stock is a convenient starting point.
-
Sequential Addition of Solvents: To prepare 1 mL of the final formulation, follow these steps in order:
-
Take 100 µL of the 10 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Checks: Ensure the final solution is clear. Sonication can be used to aid in creating a clear solution.[1] It is recommended to prepare this formulation fresh for immediate use.[1]
Signaling Pathway Involving CCR1
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][4] CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates downstream signaling pathways involved in inflammation and cell migration. By blocking this interaction, this compound inhibits these inflammatory responses.
Caption: Antagonistic action of this compound on the CCR1 signaling pathway.
References
Technical Support Center: Optimizing cis-J-113863 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of cis-J-113863 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its mechanism of action is competitive antagonism, meaning it binds to the CCR1 receptor and blocks the binding of its natural ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), thereby inhibiting downstream signaling.[1]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies between species. For human CCR1, the IC50 is approximately 0.9 nM, while for mouse CCR1, it is around 5.8 nM.[2][3][4]
Q3: What is the selectivity profile of this compound?
A3: this compound also shows high affinity for human CCR3 (IC50 of 0.58 nM) but is a weak antagonist for mouse CCR3 (IC50 of 460 nM). It is reported to be inactive against CCR2, CCR4, and CCR5.[2][5]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO and ethanol.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your assay medium. To avoid solubility issues in aqueous solutions, ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%).
Q5: What is a good starting concentration for my cell-based assay?
A5: A good starting point is to test a wide range of concentrations centered around the IC50 value for the species you are using (human or mouse). A typical starting range could be from 1 nM to 1 µM. For initial experiments, a log-fold dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM) is recommended to determine the optimal concentration range.
Troubleshooting Guides
Issue 1: No or weak inhibition of CCR1-mediated response.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range | Verify the species of your cells (human or mouse) and use the corresponding IC50 value as a guide. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Compound instability or degradation | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low CCR1 expression on cells | Confirm CCR1 expression on your target cells using techniques like flow cytometry or western blotting. |
| High ligand concentration | If you are using a CCR1 agonist to stimulate the cells, its concentration might be too high, making it difficult for a competitive antagonist to be effective. Try reducing the agonist concentration to its EC50 or EC80 value. |
| Assay sensitivity | Ensure your assay is sensitive enough to detect subtle changes in signaling. Optimize assay parameters such as incubation time and cell number. |
Issue 2: High background signal or apparent off-target effects.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at high concentrations | Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to determine the concentration at which this compound becomes toxic to your cells. |
| Off-target effects | As this compound also inhibits human CCR3, consider using a cell line that does not express CCR3 or use a structurally different CCR1 antagonist as a control to confirm that the observed effect is CCR1-specific. |
| Compound precipitation | High concentrations of the compound may precipitate in the aqueous assay medium. Visually inspect your wells for any precipitate. Reduce the final DMSO concentration and ensure proper mixing. |
| Interference with assay readout | Some compounds can interfere with fluorescence or luminescence-based readouts. Run a control with this compound in the absence of cells to check for auto-fluorescence or quenching. |
Data Presentation: Recommended Concentration Ranges for Key Assays
The optimal concentration of this compound will be cell type and assay-dependent. The following table provides a starting point for optimization based on typical concentrations used for potent CCR1 antagonists.
| Assay Type | Cell Type Example | Recommended Starting Concentration Range | Key Considerations |
| Chemotaxis Assay | Human Monocytes (e.g., THP-1), RPMI 8226 | 1 nM - 1 µM | Pre-incubate cells with this compound before adding the chemoattractant (e.g., CCL3). |
| Calcium Mobilization Assay | CCR1-expressing cell lines (e.g., HEK293-CCR1) | 0.1 nM - 1 µM | Pre-incubate cells with the antagonist before stimulating with a CCR1 agonist. |
| Receptor Binding Assay | Membranes from CCR1-expressing cells | 0.01 nM - 100 nM | Use a radiolabeled or fluorescently labeled CCR1 ligand (e.g., [125I]-CCL3) to compete with this compound. |
| Receptor Internalization Assay | RPMI 8226 | 10 nM - 1 µM | Measure the surface expression of CCR1 via flow cytometry after stimulation with a ligand in the presence or absence of the antagonist.[6] |
| β-arrestin Translocation Assay | PathHunter β-arrestin cells | 1 nM - 1 µM | Determine the effect of the antagonist on ligand-induced β-arrestin recruitment.[6] |
Experimental Protocols
Protocol 1: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Culture CCR1-expressing cells (e.g., THP-1) to a density of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Resuspend cells in assay medium (e.g., RPMI + 0.5% BSA) and incubate with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 30 minutes at 37°C.
-
Assay Setup: Add a CCR1 agonist (e.g., 10 nM CCL3) to the lower wells of a Boyden chamber. Place the filter membrane (e.g., 5 µm pore size) over the lower wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.
Protocol 2: Calcium Mobilization Assay
-
Cell Seeding: Seed CCR1-expressing cells (e.g., HEK293-CCR1) into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader with an injection module to add a CCR1 agonist (e.g., CCL5 at its EC80 concentration) to the wells. Measure the fluorescence intensity kinetically before and after agonist addition.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by this compound at each concentration.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. J-113863 | CCR | TargetMol [targetmol.com]
- 6. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
potential limitations of using cis-J-113863 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of cis-J-113863 in research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, competitive antagonist of the chemokine receptor 1 (CCR1).[1][2] It also exhibits potent antagonism at the human chemokine receptor 3 (CCR3).[3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for CCR1 and human CCR3. It shows significantly lower affinity for the mouse CCR3 receptor.[3] It is reported to be inactive against CCR2, CCR4, and CCR5 in the context of its primary antagonist function.[4] However, see the limitations section for important off-target effects on CCR2 and CCR5.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For long-term storage, it is recommended to store the compound at +4°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected cell migration in chemotaxis assays despite using this compound as a CCR1 antagonist. | The compound may be acting as a partial or full agonist at other chemokine receptors expressed on your cells of interest, such as CCR2 or CCR5.[5][6] | - Confirm the expression profile of chemokine receptors on your cell line. - If cells express CCR2 or CCR5, consider using a different antagonist or validating the observed effect with a secondary antagonist for these receptors. - Note that the trans-isomer, UCB-35625, may have different effects on CCR2 and CCR5-mediated migration.[5][6] |
| Inconsistent results between human and mouse models. | This compound has a significantly lower affinity for the mouse CCR3 receptor compared to the human CCR3 receptor.[3] | - If your research involves CCR3, be aware of this species-specific difference in potency. - For mouse studies targeting CCR3, a higher concentration of this compound may be required, or an alternative antagonist with higher affinity for mouse CCR3 should be considered. |
| Difficulty dissolving the compound. | Improper solvent or concentration. | - Ensure you are using a recommended solvent such as DMSO or ethanol. - Gently warm the solution or use sonication to aid dissolution. - Prepare stock solutions at a higher concentration and then dilute to the final working concentration in your assay buffer. |
| No effect of the antagonist in the experiment. | - Incorrect concentration used. - Degradation of the compound. - Issues with the experimental setup (e.g., chemotactic gradient not established). | - Confirm the IC50 values for your specific receptor and species (see table below). - Ensure proper storage of the compound at +4°C. - Verify the viability of your cells and the activity of your chemoattractant. - Review your chemotaxis assay protocol to ensure a stable gradient is being formed. |
Potential Limitations and Off-Target Effects
A significant limitation of this compound is its potential for off-target effects, specifically biased agonism and partial agonism at CCR2 and CCR5.[5][6] While initially identified as a CCR1/CCR3 antagonist, studies have shown that it can bind to and activate CCR2 and CCR5, but in a manner that differs from the endogenous chemokines.
Biased Agonism at CCR2 and CCR5:
-
G-Protein Activation: Both this compound and its trans-isomer (UCB-35625) can induce the activation of Gαi and Gαo proteins through CCR2 and CCR5. However, they do not activate Gα12.[5]
-
β-arrestin 2 Recruitment: this compound can induce the recruitment of β-arrestin 2 to both CCR2 and CCR5. In contrast, UCB-35625 does not promote β-arrestin 2 recruitment.[5]
-
Chemotaxis:
These findings are critical for data interpretation, as unexpected signaling or migratory effects may be due to these off-target activities.
Data Summary
Receptor Binding Affinity and Potency
| Receptor | Species | IC50 (nM) | Reference(s) |
| CCR1 | Human | 0.9 | [3] |
| CCR1 | Mouse | 5.8 | [3] |
| CCR3 | Human | 0.58 | [3] |
| CCR3 | Mouse | 460 | [3] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand.
Experimental Protocols
Representative Chemotaxis Assay Protocol (Modified from Boyden Chamber Assay)
This protocol provides a general framework for a chemotaxis assay to evaluate the antagonist activity of this compound.
1. Cell Preparation: a. Culture cells of interest (e.g., monocytes, neutrophils, or a cell line expressing the target chemokine receptor) to 80-90% confluency. b. On the day of the assay, harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL. c. Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
2. Assay Setup: a. In the lower chamber of a 96-well chemotaxis plate, add the chemoattractant (e.g., CCL5/RANTES for CCR1) at a concentration known to induce migration. b. Carefully place the filter membrane (with a pore size appropriate for your cells) over the lower chamber. c. Add the pre-incubated cell suspension to the top of the filter in the upper chamber.
3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 1-4 hours).
4. Quantification of Migration: a. After incubation, remove the filter. b. Scrape off the non-migrated cells from the top of the filter. c. Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., DAPI, Crystal Violet). d. Elute the stain and measure the absorbance or fluorescence, or count the migrated cells in several fields of view under a microscope.
5. Data Analysis: a. Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
Visualizations
References
- 1. Biased Agonism as a Mechanism for Differential Signaling by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: cis-J-113863 and its Effect on TNF-alpha Production
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving cis-J-113863 and its impact on Tumor Necrosis Factor-alpha (TNF-α) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its mechanism of action involves blocking the binding of CCR1's natural ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), thereby inhibiting the downstream signaling pathways that lead to inflammatory responses.
Q2: How does antagonism of CCR1 by this compound affect TNF-α production?
Q3: What is the signaling pathway connecting CCR1 to TNF-α production?
A3: The activation of CCR1 by its ligands can initiate a signaling cascade that leads to the production of TNF-α. A key pathway involves the activation of the Extracellular signal-regulated kinase (ERK) 1/2. The CCR1/TPR1/ERK1/2 signaling pathway has been shown to promote neuroinflammation, which includes the upregulation of pro-inflammatory cytokines like TNF-α.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of TNF-α production observed after treatment with this compound. | 1. Suboptimal concentration of this compound: The concentration used may be too low to effectively antagonize CCR1. 2. Cell type does not express sufficient CCR1: The chosen cell line may not have a high enough density of CCR1 receptors for a robust response. 3. Ineffective stimulation of TNF-α production: The stimulus (e.g., LPS) may not be potent enough or the incubation time may be too short. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Confirm CCR1 expression in your cell line using techniques like flow cytometry or western blotting. Consider using a cell line known to express high levels of CCR1 (e.g., THP-1 monocytes). 3. Ensure the potency of your stimulating agent and optimize the stimulation time. A typical LPS concentration is 1 µg/mL for 4-6 hours. |
| High variability in TNF-α measurements between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable cytokine production. 2. Pipetting errors: Inaccurate pipetting of reagents, standards, or samples. 3. Issues with the ELISA procedure: Inadequate washing, improper incubation times or temperatures. | 1. Ensure a homogenous cell suspension before seeding and be precise with cell counting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Strictly follow the ELISA kit protocol, paying close attention to washing steps and incubation parameters. |
| Unexpected cytotoxic effects observed with this compound treatment. | 1. High concentration of the compound: The concentration of this compound may be toxic to the cells. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
Quantitative Data
While specific data on the direct inhibition of TNF-α production by this compound is limited in public literature, the following table presents the inhibitory activity of a well-characterized CCR1 antagonist, BX471, on agonist-induced calcium mobilization, a key functional outcome of CCR1 activation. This data serves as a reference for the expected potency of CCR1 antagonists.
| Compound | Agonist (Concentration) | Assay | Cell Line | IC50 (nM) |
| BX471 | MIP-1α (30 nM) | Ca2+ Mobilization | CCR1-expressing cells | 5 |
| BX471 | RANTES (300 nM) | Ca2+ Mobilization | CCR1-expressing cells | 2 |
| BX471 | MCP-3 (100 nM) | Ca2+ Mobilization | CCR1-expressing cells | 6 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on TNF-α production in a human monocytic cell line (THP-1), differentiated into macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophages, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent macrophages gently with PBS. Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the rested macrophages and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production. Include a negative control group with no LPS stimulation.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the inhibitory effect of this compound on TNF-α production.
Caption: Proposed signaling pathway for this compound-mediated inhibition of TNF-α production.
References
Technical Support Center: Troubleshooting cis-J-113863 Transwell Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cis-J-113863 in Transwell migration assays. The information is tailored for scientists and professionals in drug development engaged in cell migration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a Transwell migration assay?
A1: this compound is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] In a Transwell migration assay, its primary function is to block the migration of cells towards a chemoattractant that signals through either of these receptors. This allows for the study of the role of CCR1 and CCR3 in cell migration and the efficacy of this compound as an inhibitor.
Q2: My cells are not migrating, or are showing very low migration, even in the positive control group (chemoattractant alone). What are the possible causes?
A2: Several factors could contribute to low or no cell migration. Consider the following:
-
Suboptimal Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times, which can reduce their migratory potential.[3]
-
Incorrect Pore Size: The pore size of the Transwell insert must be appropriate for the cell type. Pores that are too small will impede migration.[4][5]
-
Insufficient Chemoattractant Concentration: The concentration of the chemoattractant in the lower chamber may be too low to create a sufficient gradient. It is recommended to perform a dose-response experiment to determine the optimal concentration.[4][6]
-
Inactive Chemoattractant: Repeated freeze-thaw cycles can reduce the activity of chemoattractants.[7]
-
Inadequate Incubation Time: The incubation period may be too short for the cells to migrate. Optimization of the incubation time is crucial and cell-type dependent.[4][6]
-
Cell Seeding Density: Too few cells seeded in the upper chamber will result in a low number of migrated cells.[4]
-
Serum Starvation: For some cell types, serum starvation for 12-24 hours prior to the assay can increase their sensitivity to the chemoattractant.[3][4]
-
Air Bubbles: Air bubbles trapped under the Transwell membrane can prevent contact with the chemoattractant and inhibit migration.[5]
Q3: I am observing a high level of cell migration in my negative control (no chemoattractant). What could be the reason?
A3: High background migration can be due to:
-
Presence of Serum in the Upper Chamber: If the cell suspension in the upper chamber contains serum, it can act as a chemoattractant and mask the effect of the specific chemoattractant in the lower chamber. It is advisable to resuspend cells in a low-serum or serum-free medium.[8]
-
Over-seeding of Cells: A very high cell density can lead to cells "falling" through the pores rather than actively migrating.[4]
-
Autocrine Chemokine Production: The cells themselves might be producing and secreting chemokines, leading to self-stimulated migration.
Q4: The inhibitory effect of this compound is not as expected, or I see no inhibition at all. What should I check?
A4: If this compound is not effectively inhibiting migration, consider these points:
-
Inhibitor Concentration: The concentration of this compound may be too low. It is important to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and chemoattractant concentration.
-
Solubility and Stability: this compound is soluble in DMSO and ethanol (B145695) but has been reported to be poorly soluble in aqueous media.[2] Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all conditions and is not cytotoxic (typically ≤ 0.1%). Precipitation of the compound can lead to a loss of activity.
-
Pre-incubation Time: It is crucial to pre-incubate the cells with this compound before adding them to the Transwell insert to allow the inhibitor to bind to the receptors. A pre-incubation time of 30-60 minutes at 37°C is a good starting point.
-
Receptor Expression: Confirm that your cells of interest express CCR1 and/or CCR3 at sufficient levels.
-
Alternative Signaling Pathways: The chemoattractant used might be signaling through other receptors in addition to CCR1 and CCR3, leading to incomplete inhibition of migration.
Q5: I am observing uneven cell migration across the membrane. What can I do to improve this?
A5: Uneven cell distribution can be caused by:
-
Improper Seeding: Ensure the cell suspension is homogenous and gently added to the center of the insert. Avoid tilting or shaking the plate after seeding.[5]
-
Air Bubbles: As mentioned before, air bubbles can create an uneven surface for migration.
-
Incomplete Removal of Non-migrated Cells: When wiping the top of the membrane, do so gently but thoroughly to remove all non-migrated cells, which can otherwise interfere with imaging and quantification.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Cell Migration | Suboptimal cell health or high passage number. | Use healthy, low-passage cells in the exponential growth phase. |
| Incorrect Transwell pore size. | Select a pore size appropriate for your cell type (e.g., 5 µm for lymphocytes, 8 µm for fibroblasts).[6] | |
| Inactive or suboptimal chemoattractant concentration. | Perform a dose-response curve for the chemoattractant. Use a fresh aliquot of the chemoattractant.[4] | |
| Insufficient incubation time. | Optimize the incubation time (e.g., 4-24 hours) based on your cell type's migration rate.[8] | |
| Low cell seeding density. | Optimize the cell seeding density. A typical starting point is 1x10^5 cells/well for a 24-well plate.[8] | |
| High Background Migration | Serum present in the upper chamber. | Resuspend cells in serum-free or low-serum (e.g., 0.5% FBS) medium.[8] |
| High cell seeding density. | Reduce the number of cells seeded in the upper chamber. | |
| Ineffective Inhibition by this compound | Suboptimal inhibitor concentration. | Perform a dose-response experiment with this compound to determine the IC50 for your specific assay conditions. |
| Poor solubility of this compound. | Prepare a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the media is low (<0.1%) and consistent across all wells, including controls.[2] | |
| Insufficient pre-incubation time. | Pre-incubate cells with this compound for 30-60 minutes at 37°C before seeding. | |
| Low or no expression of CCR1/CCR3 on cells. | Verify receptor expression using techniques like flow cytometry or western blotting. | |
| Uneven Cell Migration | Inconsistent cell seeding. | Ensure a single-cell suspension and add it to the center of the insert. Do not disturb the plate after seeding.[5] |
| Incomplete removal of non-migrated cells. | Gently and thoroughly wipe the upper surface of the membrane with a cotton swab.[9] |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Receptor | Species | IC50 Value (nM) |
| CCR1 | Human | 0.9[2] |
| CCR1 | Mouse | 5.8[2] |
| CCR3 | Human | 0.58[2] |
| CCR3 | Mouse | 460[2] |
Table 2: Common Chemoattractants for CCR1 and CCR3
| Receptor | Common Chemoattractants (Ligands) | Recommended Concentration Range |
| CCR1 | CCL3 (MIP-1α), CCL5 (RANTES), CCL7 (MCP-3) | 10 - 100 ng/mL |
| CCR3 | CCL5 (RANTES), CCL7 (MCP-3), CCL11 (Eotaxin), CCL24 (Eotaxin-2), CCL26 (Eotaxin-3) | 10 - 100 ng/mL |
Note: The optimal concentration should be determined experimentally for each cell type and chemoattractant.
Experimental Protocol: Transwell Migration Assay with this compound
This protocol provides a general framework. Optimization of cell number, inhibitor concentration, chemoattractant concentration, and incubation time is essential.
Materials:
-
24-well Transwell® inserts (e.g., 8.0 µm pore size)
-
Cells expressing CCR1 and/or CCR3
-
Cell culture medium (serum-free or low-serum for cell suspension)
-
Chemoattractant (e.g., CCL5, CCL11)
-
This compound (stock solution in DMSO)
-
Fetal Bovine Serum (FBS) as a positive control chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Optional: Serum-starve cells for 12-24 hours.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash cells with PBS and resuspend in serum-free or low-serum medium at a concentration of 1x10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
To the cell suspension, add the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cell suspension at 37°C for 30-60 minutes.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate. Include the following controls:
-
Negative Control: Medium without chemoattractant.
-
Positive Control: Medium with a known chemoattractant (e.g., 10% FBS or a specific chemokine).
-
Vehicle Control: Medium with chemoattractant and the same concentration of DMSO as the inhibitor-treated wells.
-
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells under a microscope. Count at least 3-5 random fields of view per insert.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR1 signaling pathway leading to cell migration.
Caption: CCR3 signaling pathway in cell migration.
Caption: Experimental workflow for the Transwell assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
Technical Support Center: Improving the In Vivo Bioavailability of cis-J-113863
Disclaimer: Information regarding the specific oral bioavailability and formulation of "cis-J-113863" is not extensively available in the public domain. This guide therefore provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, using this compound as the compound of interest. The principles and protocols described are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, shows high potency in in-vitro CCR1 antagonism assays but fails to show efficacy in our oral in-vivo models. What is the likely issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Compounds with low aqueous solubility, a common issue for many new chemical entities, often exhibit poor dissolution, leading to low and variable absorption and, consequently, a lack of therapeutic effect.[2][3] The fact that many published preclinical studies administer J-113863 via intraperitoneal injection suggests that oral bioavailability may be a known challenge.[4][5]
Q2: What is this compound and what are its known physicochemical properties?
A2: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), with IC50 values of 0.9 nM and 5.8 nM for human and mouse CCR1, respectively.[5][6] It also antagonizes human CCR3 but is significantly less potent on mouse CCR3.[5] Its chemical formula is C30H37Cl2IN2O2 with a molecular weight of 655.44. In terms of solubility, it is reported to be soluble up to 100 mM in DMSO and 50 mM in ethanol, which suggests it is a lipophilic compound with poor aqueous solubility. This characteristic is a primary indicator that bioavailability enhancement strategies will be necessary for effective oral delivery.
Q3: What are the critical first steps to improve the oral bioavailability of this compound?
A3: The initial approach should focus on thoroughly characterizing and enhancing the compound's solubility and dissolution rate.[1] Key strategies include:
-
Physicochemical Characterization: Determine the equilibrium solubility of this compound in various pharmaceutically relevant pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility.
-
Excipient Solubility Screening: Assess the compound's solubility in a range of GRAS (Generally Regarded As Safe) co-solvents, surfactants, and lipids to identify potential carriers for formulation development.
-
Solid-State Characterization: Analyze the compound's solid form (crystalline vs. amorphous). Amorphous forms typically exhibit higher solubility and faster dissolution rates than their crystalline counterparts.[7]
Q4: What general formulation strategies can be employed for a poorly soluble compound like this compound?
A4: Several advanced formulation technologies are available to enhance the oral bioavailability of poorly soluble drugs.[3][8][9] The choice depends on the compound's specific properties and the desired therapeutic outcome. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[10][11] Nanosuspensions are a particularly effective method.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, preventing crystallization and enhancing dissolution.[9][10]
-
Lipid-Based Formulations: For lipophilic compounds, formulating in oils, surfactants, and co-solvents can improve solubility and absorption.[7] Self-Emulsifying Drug Delivery Systems (SEDDS) are lipid-based formulations that form fine oil-in-water emulsions in the GI tract, facilitating drug dissolution and absorption.[10][12]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low and inconsistent plasma concentrations in animal PK studies. | Poor dissolution; high first-pass metabolism; efflux transporter activity. | 1. Enhance Dissolution: Formulate the compound using one of the strategies mentioned in FAQ Q4 (e.g., nanosuspension, solid dispersion).2. Assess Permeability: Use in-vitro models like Caco-2 assays to determine if the compound is a substrate for efflux transporters like P-gp (MDR1).[13]3. Inhibit Metabolism: Co-administration with a metabolic inhibitor (e.g., piperine (B192125), which inhibits glucuronidation) can sometimes be used in preclinical studies to assess the impact of metabolism.[14] |
| Compound precipitates from the formulation vehicle upon standing or dilution. | The formulation is a supersaturated system without adequate stabilization. | 1. Add Precipitation Inhibitors: For amorphous solid dispersions or supersaturated solutions, include polymers like HPMC or PVP to maintain supersaturation in vivo.[15]2. Optimize Co-solvent System: If using co-solvents, ensure the drug remains soluble upon dilution with aqueous media. Test the formulation's stability in simulated gastric and intestinal fluids. |
| Good solubility in lipids, but in-vivo performance of SEDDS is still poor. | Poor emulsification; drug precipitation upon dispersion; digestion effects. | 1. Optimize Surfactant/Co-surfactant Ratio: Fine-tune the formulation to ensure it spontaneously forms a microemulsion or nanoemulsion (droplet size < 200 nm) upon contact with aqueous media.2. Perform In-Vitro Dispersion & Digestion Tests: Evaluate how the formulation behaves in simulated intestinal fluids, both with and without lipase, to predict in-vivo performance. |
| High inter-animal variability in exposure (AUC, Cmax). | Food effects; inconsistent dosing volume or technique; formulation instability. | 1. Standardize Feeding Schedule: The presence or absence of food can significantly impact the absorption of poorly soluble drugs, especially lipid-based formulations.[1] Ensure a consistent fasted or fed state for all animals in the study.2. Ensure Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each dose. For solutions, confirm the compound is fully dissolved and stable.[1] |
Experimental Protocols
Protocol 1: Excipient Solubility Screening
Objective: To identify suitable co-solvents, surfactants, and lipids that can effectively solubilize this compound.
Methodology:
-
Add an excess amount of this compound (e.g., 10 mg) to 1 mL of each selected excipient (e.g., PEG 400, Propylene Glycol, Polysorbate 80, Cremophor EL, Capryol 90) in separate glass vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 48 hours to ensure saturation is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase dissolution velocity.
Methodology:
-
Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous vehicle containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC).
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the suspension.
-
Mill the suspension using a laboratory-scale media mill at a controlled temperature.
-
Periodically withdraw samples and measure the particle size distribution using laser diffraction or dynamic light scattering until the desired size (e.g., Z-average < 250 nm) is achieved.
-
Separate the milled nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for oral gavage in preclinical studies or can be lyophilized into a solid powder for reconstitution.[16]
Illustrative Data & Visualizations
Illustrative Data Tables
Table 1: Example Solubility Data for "Compound X" (representing this compound)
| Excipient | Type | Solubility (mg/mL) |
|---|---|---|
| Deionized Water | Aqueous | < 0.001 |
| pH 6.8 Phosphate Buffer | Aqueous | < 0.001 |
| PEG 400 | Co-solvent | 25.4 |
| Propylene Glycol | Co-solvent | 15.8 |
| Polysorbate 80 | Surfactant | 42.1 |
| Capryol™ 90 | Lipid | 38.5 |
Table 2: Typical Pharmacokinetic Parameters for Different Formulation Types of a Poorly Soluble Compound
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Aqueous Suspension | 55 ± 15 | 2.0 | 210 ± 65 | 100% (Reference) |
| Micronized Suspension | 150 ± 40 | 1.5 | 750 ± 180 | 357% |
| Nanosuspension | 420 ± 95 | 1.0 | 2150 ± 450 | 1024% |
| Solid Dispersion | 510 ± 110 | 0.75 | 2400 ± 520 | 1143% |
| SEDDS | 650 ± 130 | 0.5 | 2900 ± 600 | 1381% |
Note: Data are hypothetical and for illustrative purposes only.
Diagrams
Caption: A logical workflow for addressing poor in vivo efficacy.
Caption: Simplified CCR1 signaling pathway antagonized by this compound.
Caption: Experimental workflow for a typical preclinical PK study.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the bioavailability of resveratrol by combining it with piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
cis-J-113863 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CCR1 antagonist, cis-J-113863.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism of action is to block the binding of CCR1 ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the receptor, thereby inhibiting downstream signaling pathways involved in leukocyte chemotaxis and inflammation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions can be stored at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For in vitro assays, a common vehicle is DMSO. For in vivo studies, a typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the final concentration of DMSO in your experimental setup is not toxic to the cells.
Q4: What is the difference between this compound and trans-J-113863?
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Assay Type |
| CCR1 | Human | 0.9 | Competitive Binding |
| CCR1 | Mouse | 5.8 | Competitive Binding |
| CCR3 | Human | 0.58 | Antagonist Activity |
| CCR3 | Mouse | 460 | Antagonist Activity |
| CCR2, CCR4, CCR5 | Human | Inactive | Antagonist Activity |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay using THP-1 Cells
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
THP-1 cells
-
This compound
-
Chemoattractant (e.g., human CCL3/MIP-1α)
-
Assay medium (e.g., RPMI 1640 + 0.1% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Culture THP-1 cells according to standard protocols. For the assay, cells should be in the logarithmic growth phase.
-
Prepare a stock solution of this compound in DMSO.
-
Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.[5]
-
Add the chemoattractant to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
After incubation, measure the fluorescence of the cells that have migrated to the bottom chamber using a fluorescence plate reader.
Protocol 2: Calcium Mobilization Assay using U937 Cells
This protocol provides a general framework for measuring changes in intracellular calcium levels.
Materials:
-
U937 cells (expressing CCR1)
-
This compound
-
Agonist (e.g., human CCL5/RANTES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Culture U937 cells as per standard methods.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound (or vehicle) to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add the CCR1 agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
The change in fluorescence indicates the intracellular calcium concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in Chemotaxis Assay
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Precipitation | This compound has poor aqueous solubility. Visually inspect your final dilution in the assay medium for any precipitation. Consider using a vehicle with a low percentage of DMSO and ensure it is fully dissolved before adding to the cells. Sonication may aid dissolution.[3] |
| Incorrect Agonist Concentration | Determine the optimal concentration of your chemoattractant. An EC50 or EC80 concentration is typically used to see a clear inhibitory effect. |
| Cell Health and Receptor Expression | Ensure your cells are healthy and have not been passaged too many times, which can lead to decreased receptor expression. Perform quality control checks on your cell line. |
| Incubation Times | Optimize the pre-incubation time of the antagonist with the cells (usually 30-60 minutes) and the chemotaxis duration (typically 2-4 hours). |
| cis/trans Isomer Variability | If you observe batch-to-batch variability, consider the possibility of different ratios of cis and trans isomers. If possible, obtain a certificate of analysis for your compound batch. |
Issue 2: Unexpected Results in Calcium Mobilization Assay
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | J-113863 has been shown to have partial agonist activity at CCR2 and CCR5.[6] If your cells express these receptors, you may observe unexpected signaling. Use a cell line with confirmed specific expression of CCR1 or use additional antagonists to block potential off-target effects. |
| Biased Agonism | The compound may act as a biased agonist, meaning it could inhibit one signaling pathway (e.g., G-protein signaling leading to calcium flux) while activating another (e.g., β-arrestin recruitment).[6][7] Consider using multiple assay readouts to fully characterize the compound's activity. |
| Cellular Autofluorescence | High background fluorescence can mask the signal. Ensure proper washing of the cells after dye loading and include a no-dye control. |
| Agonist Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization. Optimize the timing of agonist addition and measurement. |
Issue 3: In vivo Experimental Variability
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Ensure the formulation used for in vivo administration is appropriate and that the compound is fully solubilized. Refer to published studies for recommended dosing and administration routes.[2][8] |
| Metabolism of the Compound | The in vivo efficacy of the compound may be influenced by its metabolic stability. Consider pharmacokinetic studies to determine the compound's half-life in your animal model. |
| Development of Tolerance | Prolonged treatment with chemokine receptor antagonists can sometimes lead to the development of tolerance.[9] Consider this possibility if you observe a decrease in efficacy over time. |
Visualizations
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow and Troubleshooting Logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. J-113863 | CCR | TargetMol [targetmol.com]
- 4. Portico [access.portico.org]
- 5. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biased Agonism as a Mechanism for Differential Signaling by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of cis-J-113863
Welcome to the technical support center for assessing the cytotoxicity of cis-J-113863. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer detailed protocols, and troubleshoot common issues encountered during the evaluation of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific questions and potential issues that may arise during your experiments with this compound.
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It has been shown to have anti-inflammatory effects by blocking the binding of chemokines to CCR1, thereby inhibiting the migration of inflammatory cells.[2][3] Its IC50 values are 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1.[1][2] While its primary role is in modulating immune responses, antagonism of chemokine receptors can potentially impact cell survival and proliferation pathways, which may contribute to cytotoxic effects in certain cell types.
Q2: I am not observing any cytotoxicity with this compound in my cell line. What could be the reason?
A2: Several factors could contribute to a lack of observed cytotoxicity:
-
Cell Line Specificity: The cytotoxic effect of this compound may be cell-type dependent. Ensure that your chosen cell line expresses CCR1. You can verify CCR1 expression using techniques like RT-PCR, western blotting, or flow cytometry.
-
Compound Concentration and Exposure Time: The concentrations of this compound used may be too low, or the incubation time may be too short to induce a cytotoxic response. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a panel of assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, and apoptosis).
Q3: My absorbance readings in the MTT assay are highly variable between replicate wells. How can I improve consistency?
A3: High variability in MTT assays can be caused by several factors:[4]
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique.
-
Incomplete Solubilization of Formazan (B1609692): After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle mixing or using a plate shaker.[4][5]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, you can fill the peripheral wells with sterile PBS or media and use only the inner wells for your experiment.[4]
Q4: I am concerned that this compound might be interfering with my colorimetric or fluorometric assay.
A4: This is a valid concern, especially with novel compounds. To address this:
-
Include a "Compound Only" Control: Prepare wells with the same concentrations of this compound in cell-free media.[6] This will help you determine if the compound itself absorbs light or fluoresces at the assay wavelength. Subtract the background reading from your experimental wells.
-
Consider an Alternative Assay: If interference is significant, switch to an assay with a different detection method. For example, if you are using a colorimetric assay, consider a luminescence-based assay like an ATP measurement (e.g., CellTiter-Glo®) or an enzyme release assay (LDH).[6]
Experimental Protocols
Below are detailed protocols for commonly used cytotoxicity assays.
MTT Assay (Metabolic Activity)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[10][11][12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Annexin V/Propidium Iodide (PI) Staining (Apoptosis)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with this compound.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V.[15] Incubate for 10-15 minutes at room temperature in the dark.[15]
-
PI Staining: Add PI staining solution and incubate for a further 5-15 minutes on ice.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound as measured by MTT Assay
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity of this compound as measured by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Apoptosis Induction by this compound as measured by Annexin V/PI Staining
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 100 |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothesized CCR1 Signaling Pathway and Potential Impact of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
cis-J-113863 stability in cell culture media
Welcome to the technical support center for cis-J-113863. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent CCR1 antagonist in their experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Its primary mechanism of action is to block the binding of natural chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor. This inhibition prevents the downstream signaling cascades that lead to the recruitment of effector immune cells to sites of inflammation.
2. What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.
| Storage Form | Recommended Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months |
To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
3. What is the stability of this compound in cell culture media?
The stability of this compound in aqueous solutions like cell culture media (e.g., DMEM, RPMI-1640) has not been extensively reported in publicly available literature. As a general precaution with small molecule inhibitors, it is recommended to prepare fresh dilutions of the compound in your cell culture medium for each experiment. Due to its limited aqueous solubility, precipitation may occur when diluting the DMSO stock solution into the aqueous medium.
To ensure the reliability of your experimental results, it is highly recommended to perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO₂).
Recommended Protocol for Assessing Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your chosen cell culture medium over a typical experiment duration.
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
100% DMSO
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution in your pre-warmed cell culture medium to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[1][2]
-
Incubation: Aliquot the working solution into sterile, low-protein binding tubes or wells of a plate.
-
Time Points: Place the samples in a 37°C, 5% CO₂ incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The time 0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration. This will provide an indication of the compound's stability under your experimental conditions.
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Suggested Solution |
| Precipitation of the compound upon dilution in media | The compound has low aqueous solubility. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. - Add the DMSO stock solution to the medium dropwise while vortexing to facilitate mixing. - Pre-warm the cell culture medium to 37°C before adding the compound. - Consider using a carrier protein like bovine serum albumin (BSA) in the medium, if compatible with your assay. |
| Lack of expected biological effect | Compound Degradation: this compound may be unstable under your experimental conditions. | - Perform a stability test as described in the FAQ section. - Prepare fresh dilutions of the compound for each experiment. - Reduce the incubation time if significant degradation is observed. |
| Incorrect Concentration: The concentration of the antagonist may be too low to effectively block the receptor. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. | |
| Low Receptor Expression: The target cells may not express sufficient levels of CCR1. | - Verify CCR1 expression on your target cells using techniques like flow cytometry or western blotting. | |
| Cell Health Issues: The cells may not be healthy or responsive. | - Ensure cells are in the logarithmic growth phase and have high viability. - Check for mycoplasma contamination. | |
| Observed Cell Toxicity or Off-Target Effects | High DMSO Concentration: The final concentration of DMSO in the culture may be toxic to the cells. | - Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[1][2] Run a vehicle control (medium with the same DMSO concentration without the compound) to assess solvent toxicity. |
| High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. - Use the lowest effective concentration determined from your dose-response experiments. | |
| Off-Target Binding: The compound may be interacting with other cellular targets. | - Compare the observed phenotype with that of a structurally different CCR1 antagonist. - Use genetic approaches like siRNA or CRISPR to validate that the effect is CCR1-dependent.[3] |
Experimental Protocols
Detailed Protocol for Transwell Chemotaxis Assay
This protocol describes the use of this compound to inhibit the migration of CCR1-expressing cells towards a chemoattractant in a transwell assay.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes)
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pores)
-
24-well companion plates
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., serum-free RPMI-1640 with 0.5% BSA)
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CCR1-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them once with assay buffer.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Antagonist Pre-treatment:
-
Prepare different concentrations of this compound in assay buffer. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the this compound solutions or vehicle control to the cell suspension.
-
Incubate the cells with the antagonist for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay buffer containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the 24-well plate.
-
Include a negative control well with assay buffer only (no chemoattractant).
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time will depend on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
To quantify the migrated cells on the bottom of the membrane, you can either:
-
Staining: Fix and stain the cells (e.g., with DAPI or Crystal Violet) and count them under a microscope.
-
Fluorescence-based: Add a cell-permeable dye like Calcein-AM to the lower chamber and incubate to label the migrated cells. Read the fluorescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
-
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Validation & Comparative
A Comparative Guide to cis-J-113863 and Other CCR1 Antagonists for Researchers
For researchers and professionals in drug development, the landscape of C-C chemokine receptor 1 (CCR1) antagonists is one of continuous evolution. This guide provides an objective comparison of cis-J-113863 against other notable CCR1 antagonists, supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the recruitment of leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. A number of small molecule antagonists have been developed to block CCR1 activity, with this compound emerging as a potent and selective candidate. This guide will delve into a comparative analysis of this compound and other key CCR1 antagonists that have been evaluated in preclinical and clinical studies, including CP-481,715, BX471, MLN3897, and AZD-4818.
Quantitative Comparison of CCR1 Antagonists
The following tables summarize the available quantitative data for this compound and its counterparts, focusing on binding affinity and functional activity.
Table 1: Binding Affinity of CCR1 Antagonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Species | Reference |
| This compound | CCR1 | Radioligand Binding | - | 0.9 | - | Human | [1][2] |
| CCR1 | Radioligand Binding | - | 5.8 | - | Mouse | [1][2] | |
| CP-481,715 | CCR1 | Radioligand Binding | - | 74 | 9.2 | Human | [3][4] |
| BX471 | CCR1 | Radioligand Binding | 1 | - | - | Human | [5][6] |
| CCR1 | Radioligand Binding | 215 ± 46 | - | - | Mouse | [5][7] | |
| MLN3897 | CCR1 | Radioligand Binding | 2.3 | - | - | Human | [8] |
Note: "-" indicates data not available from the provided search results.
Table 2: Functional Activity of CCR1 Antagonists
| Compound | Assay Type | IC50 (nM) | Species | Reference |
| This compound | Calcium Mobilization | - | - | |
| Chemotaxis | - | - | ||
| CP-481,715 | Calcium Mobilization | 71 | Human | [3][4] |
| Chemotaxis (Monocyte) | 55 | Human | [3][4] | |
| GTPγS Incorporation | 210 | Human | [3][4] | |
| CD11b Up-regulation | 165 | Human | [3][4] | |
| Actin Polymerization | 57 | Human | [3][4] | |
| BX471 | Calcium Mobilization | 5.8 ± 1 | Human | [7] |
| Calcium Mobilization | 198 ± 7 | Mouse | [7] |
Note: "-" indicates data not available from the provided search results.
Table 3: Selectivity Profile of CCR1 Antagonists
| Compound | Off-Target | Activity | Reference |
| This compound | hCCR3 | IC50 = 0.58 nM (potent antagonist) | [2][9] |
| mCCR3 | IC50 = 460 nM (weak antagonist) | [2][9] | |
| CCR2, CCR4, CCR5, LTB4, TNF-α receptors | Inactive | [2][9] | |
| CP-481,715 | Panel of GPCRs including other chemokine receptors | >100-fold selective for CCR1 | [3][4] |
| BX471 | CCR2, CCR5, CXCR4 | >250-fold selective for CCR1 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization of CCR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CCR1 receptor.
Objective: To measure the binding affinity (Ki, IC50, or Kd) of test compounds to the CCR1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human or mouse CCR1.
-
Radioligand (e.g., 125I-labeled CCL3 or CCL5).
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[10][11][12]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced calcium flux.
Materials:
-
Cells stably expressing CCR1 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR1 agonist (e.g., CCL3 or CCL5).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the CCR1-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Add the test antagonist at various concentrations and incubate for a short period.
-
Stimulate the cells with a fixed concentration of the CCR1 agonist.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to calculate the IC50 value.[13][14][15][16]
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Objective: To measure the efficacy (IC50) of an antagonist in inhibiting chemokine-induced cell migration.
Materials:
-
Leukocytic cells endogenously expressing CCR1 (e.g., human monocytes or THP-1 cells).
-
Chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane.
-
Chemoattractant (CCR1 agonist, e.g., CCL3 or CCL5).
-
Test antagonist at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining and counting method (e.g., Calcein-AM staining and fluorescence measurement, or manual counting).
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Pre-incubate the cells with the test antagonist at various concentrations.
-
Add the cell suspension to the upper chamber (the insert with the porous membrane).
-
Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours at 37°C).
-
Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the log concentration of the antagonist to determine the IC50 value.[17][18][19]
Conclusion
The data presented in this guide highlights the potent and selective nature of this compound as a CCR1 antagonist. Its high affinity for both human and mouse CCR1 makes it a valuable tool for in vitro and in vivo studies. While other antagonists like CP-481,715 and BX471 have also demonstrated significant potency, their selectivity profiles and species cross-reactivity may differ. The detailed experimental protocols provided herein should enable researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting CCR1 in inflammatory diseases. The choice of a specific antagonist will ultimately depend on the specific research question, the experimental system being used, and the desired pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. J-113863 | CCR | TargetMol [targetmol.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to CCR1 Antagonists: cis-J-113863 versus BX 471
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent C-C chemokine receptor 1 (CCR1) antagonists: cis-J-113863 and BX 471. This document synthesizes experimental data on their performance, details relevant experimental protocols, and visualizes key biological pathways to aid in the selection of the appropriate compound for research and development.
Introduction
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its involvement in various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has made it an attractive target for therapeutic intervention. Both this compound and BX 471 are potent, small-molecule antagonists of CCR1, but they exhibit distinct profiles in terms of potency, species selectivity, and off-target effects.
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BX 471, derived from in-vitro experimental studies.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target | Species | Assay Type | Value | Reference |
| This compound | CCR1 | Human | Radioligand Binding (IC₅₀) | 0.9 nM | [1][2][3] |
| CCR1 | Mouse | Radioligand Binding (IC₅₀) | 5.8 nM | [1][2][3] | |
| CCR3 | Human | Radioligand Binding (IC₅₀) | 0.58 nM | [2][3] | |
| CCR3 | Mouse | Radioligand Binding (IC₅₀) | 460 nM | [2][3] | |
| BX 471 | CCR1 | Human | MIP-1α Binding (Kᵢ) | 1 nM | [4][5] |
| CCR1 | Human | MCP-3 Binding (Kᵢ) | 5.5 nM | [4] | |
| CCR1 | Mouse | MIP-1α Binding (Kᵢ) | 215 ± 46 nM | [6] | |
| CCR1 | Human | Ca²⁺ Mobilization (IC₅₀, vs MIP-1α) | 5 nM | [7] | |
| CCR1 | Human | Ca²⁺ Mobilization (IC₅₀, vs RANTES) | 2 nM | [7] | |
| CCR1 | Human | Ca²⁺ Mobilization (IC₅₀, vs MCP-3) | 6 nM | [7] | |
| CCR1 | Mouse | Ca²⁺ Mobilization (IC₅₀, vs MIP-1α) | 198 ± 7 nM | [6] |
Summary of Potency: Both compounds are highly potent antagonists of human CCR1, with values in the low nanomolar range. A key difference lies in their activity against the murine receptor; this compound retains high potency for mouse CCR1, whereas BX 471 is significantly less potent.[1][2][6] This makes this compound a potentially more suitable tool for studies involving mouse models of disease.[8]
Table 2: Receptor Selectivity
| Compound | Selectivity Profile | Reference |
| This compound | Potent antagonist of human CCR3. Inactive against CCR2, CCR4, and CCR5. | [2] |
| BX 471 | >250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4. >10,000-fold selectivity against a panel of 28 other GPCRs. | [5][6] |
Summary of Selectivity: BX 471 demonstrates a higher degree of selectivity for CCR1 over other chemokine receptors compared to this compound, which also exhibits high affinity for human CCR3.[2][5][6]
Key Experimental Methodologies
Detailed protocols are essential for reproducing and comparing experimental findings. Below are methodologies for key assays used to characterize these antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of the antagonist.
-
Cell Line: HEK293 cells stably transfected with the human or mouse CCR1 gene.[4]
-
Radioligand: Typically ¹²⁵I-labeled MIP-1α or ¹²⁵I-labeled MCP-3 at a final concentration of approximately 0.1–0.2 nM.[4]
-
Protocol:
-
Prepare cell membranes from CCR1-expressing HEK293 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound or BX 471).
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration (e.g., 100 nM) of an unlabeled chemokine.[4]
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to calculate the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Objective: To determine the functional potency (IC₅₀) of the antagonist.
-
Cell Line: HEK293 cells expressing human or mouse CCR1.[7]
-
Calcium Indicator Dye: A cell-permeant fluorescent calcium indicator such as Fluo-3 AM or Fluo-4 AM.[7]
-
Protocol:
-
Plate CCR1-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye by incubating them in a buffer containing the dye for approximately 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound or BX 471) for approximately 15 minutes.[7]
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.
-
Initiate the assay by adding a CCR1 agonist (e.g., MIP-1α, RANTES, or MCP-3) at a concentration that elicits a submaximal response (e.g., EC₈₀).[7]
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action
CCR1 Signaling Pathway
Upon binding of a chemokine ligand (e.g., MIP-1α, RANTES), CCR1, a G protein-coupled receptor, activates intracellular signaling cascades. This process is initiated by the coupling to heterotrimeric G proteins of the Gαi family. The dissociation of the Gαi and Gβγ subunits triggers downstream pathways, including the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses such as chemotaxis, degranulation, and changes in cell adhesion.[1][4] Antagonists like this compound and BX 471 competitively bind to CCR1, preventing the chemokine ligand from binding and thereby inhibiting these downstream signaling events.
Caption: CCR1 signaling pathway and points of inhibition.
Experimental Workflow: Calcium Mobilization Assay
The workflow for assessing antagonist activity using a calcium mobilization assay involves several key steps, from cell preparation to data analysis. This standardized process ensures reproducibility and allows for the reliable comparison of compound potencies.
Caption: Workflow for a calcium mobilization assay.
Conclusion
Both this compound and BX 471 are potent antagonists of human CCR1 and valuable tools for studying inflammatory processes. The choice between them will likely depend on the specific requirements of the research.
-
This compound is particularly well-suited for studies that require a potent antagonist for both human and mouse CCR1, making it a strong candidate for translational studies involving murine disease models.[2][8] However, its potent activity at the human CCR3 receptor should be considered in the interpretation of results.[2]
-
BX 471 offers high selectivity for human CCR1, which is advantageous for studies focused specifically on this target without the confounding effects of CCR3 antagonism.[5][6] Its oral bioavailability and demonstrated in-vivo efficacy in a rat model of multiple sclerosis further underscore its potential.[4][6] However, its lower potency against mouse CCR1 may limit its utility in certain preclinical mouse models.[6]
This guide provides a foundational comparison based on available data. Researchers are encouraged to consult the primary literature for more detailed information to make the most informed decision for their specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. New insights in chemokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Chemokine receptor homo‐ or heterodimerization activates distinct signaling pathways | The EMBO Journal [link.springer.com]
- 8. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
A Head-to-Head Comparison of CCR1 Inhibitors: cis-J-113863 vs. CCX354-C
In the landscape of therapeutic development for inflammatory diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a promising target. This receptor plays a pivotal role in the recruitment of monocytes and other leukocytes to sites of inflammation, a key process in the pathophysiology of conditions like rheumatoid arthritis and multiple sclerosis. This guide provides a detailed, data-driven comparison of two prominent small molecule CCR1 antagonists: cis-J-113863 and CCX354-C, intended for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
To facilitate a clear comparison of the two inhibitors, the following tables summarize their in vitro potency, selectivity, and available in vivo or clinical efficacy data.
| Inhibitor | Target | Assay Type | Species | Potency (IC50/Ki) |
| This compound | CCR1 | Radioligand Binding | Human | 0.9 nM (IC50)[1] |
| CCR1 | Radioligand Binding | Mouse | 5.8 nM (IC50)[1][2] | |
| CCR3 | Radioligand Binding | Human | 0.58 nM (IC50)[2] | |
| CCR3 | Radioligand Binding | Mouse | 460 nM (IC50)[2] | |
| CCX354-C | CCR1 | Radioligand Binding ([125I]-CCL15) | Human | 1.5 nM (Ki)[3] |
| CCR1 | Chemotaxis (THP-1 cells, towards CCL15) | Human | < 100 nM (IC50) |
Table 1: In Vitro Potency and Selectivity. This table provides a summary of the inhibitory constants for this compound and CCX354-C against CCR1 and other relevant receptors.
| Inhibitor | Study Type | Model/Population | Key Findings |
| This compound | In Vivo | Collagen-Induced Arthritis (DBA/1J mice) | Significantly reduced arthritis development, paw inflammation, joint damage, and cell infiltration into joints.[2] |
| CCX354-C | Phase II Clinical Trial | Patients with Rheumatoid Arthritis | Generally well-tolerated with evidence of clinical activity. At 200 mg once daily, achieved a statistically significant ACR20 response of 56% vs. 30% for placebo in the per-protocol population.[4][5] |
Table 2: In Vivo and Clinical Efficacy. This table summarizes the key findings from preclinical and clinical studies evaluating the efficacy of this compound and CCX354-C.
CCR1 Signaling Pathway
The binding of chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 initiates a signaling cascade that is crucial for leukocyte migration.[6] This process is G-protein coupled and leads to downstream effects including calcium mobilization and activation of pathways like PI3K and MAPK, ultimately resulting in cellular responses such as chemotaxis.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and CCX354-C.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the IC50 or Ki of a test compound for CCR1.
-
Cell/Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor (e.g., CHO or HEK293 cells transfected with human or mouse CCR1).[8]
-
Radioligand: A radiolabeled CCR1 ligand, such as [125I]-CCL3 or [125I]-CCL15, is used.[3]
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or CCX354-C) are added to compete for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by filtration.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[9][10]
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To determine the functional potency of a CCR1 antagonist in inhibiting cell migration.
-
Cell Line: A monocytic cell line that endogenously expresses CCR1, such as THP-1, is commonly used.[11][12]
-
Chemoattractant: A CCR1 ligand, such as CCL3 (MIP-1α) or CCL15, is used to induce cell migration.[11]
-
Procedure:
-
THP-1 cells are placed in the upper chamber of a transwell plate, which has a porous membrane.
-
The lower chamber contains the chemoattractant.
-
The test compound (this compound or CCX354-C) is added to the upper chamber with the cells.
-
The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in cell migration.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used in vivo model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
-
Objective: To assess the in vivo efficacy of a CCR1 antagonist in a model of inflammatory arthritis.
-
Animal Model: DBA/1J mice are a commonly used strain susceptible to CIA.[13][14]
-
Induction of Arthritis:
-
Treatment: The test compound (e.g., this compound) is administered daily, typically starting after the onset of disease.[2]
-
Assessment:
-
The severity of arthritis is monitored by scoring paw inflammation.
-
At the end of the study, joints are collected for histological analysis to assess joint damage and cellular infiltration.
-
-
Data Analysis: The arthritis scores, histological parameters, and inflammatory markers are compared between the treated and vehicle control groups.
Discussion and Conclusion
Both this compound and CCX354-C are potent antagonists of the human CCR1 receptor, with inhibitory constants in the low nanomolar range.
This compound has demonstrated high potency against both human and mouse CCR1 in binding assays, which validates its use in murine models of inflammation.[1][2] Notably, it also shows high affinity for human CCR3, suggesting a potential for dual antagonism, which could be beneficial or lead to off-target effects depending on the therapeutic context.[2] Its efficacy in the well-established collagen-induced arthritis model in mice provides strong preclinical evidence for its anti-inflammatory potential.[2]
CCX354-C has progressed further in clinical development, with data from a Phase II trial in rheumatoid arthritis patients.[4][5] The clinical data indicate that CCX354-C is safe and well-tolerated and shows a statistically significant clinical benefit at a dose of 200 mg once daily.[4][5] The pharmacokinetic profile of CCX354-C in humans has been characterized, with a half-life of approximately 7 hours at a 300 mg dose.[15] Preclinical studies indicated that maintaining at least 90% CCR1 inhibition on blood leukocytes is necessary for effective blockade of inflammatory cell infiltration.[15]
In direct comparison, based on the available binding data, this compound (IC50 of 0.9 nM) and CCX354-C (Ki of 1.5 nM) exhibit comparable high potency for human CCR1.[1][3] The choice between these two inhibitors for further research or development would depend on the specific application. The dual CCR1/CCR3 activity of this compound may be advantageous in diseases where both receptors are implicated, but could be a liability if selectivity for CCR1 is paramount. The clinical data available for CCX354-C provides a clearer path for its potential therapeutic use in rheumatoid arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 8. Portico [access.portico.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating cis-J-113863: A Comparative Guide to Selective CCR1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-J-113863, a potent and selective C-C chemokine receptor 1 (CCR1) inhibitor, with other notable CCR1 antagonists. The information presented is supported by experimental data to assist researchers in evaluating its potential for preclinical and clinical studies in inflammatory diseases.
Introduction to CCR1 and its Role in Inflammation
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocytes, including monocytes, macrophages, and T cells, to sites of inflammation. Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are often upregulated in chronic inflammatory conditions. Consequently, antagonizing CCR1 is a promising therapeutic strategy for a range of diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
This compound: A Profile
This compound has emerged as a highly potent and selective small molecule antagonist of CCR1. It exhibits strong binding affinity for both human and mouse CCR1, a crucial characteristic for translational research.
Comparative Performance Analysis
To validate the efficacy and selectivity of this compound, its performance is compared against other well-characterized CCR1 inhibitors: BX471, MLN-3897, and CCX354.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their binding affinity and potency.
Table 1: CCR1 Binding Affinity and Potency
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) |
| This compound | CCR1 | Radioligand Binding | Human | 0.9[1][2][3][4] | - |
| CCR1 | Radioligand Binding | Mouse | 5.8[1][2][3][4] | - | |
| BX471 | CCR1 | Radioligand Binding (MIP-1α) | Human | - | 1[5][6][7] |
| CCR1 | Radioligand Binding (MCP-3) | Human | - | 5.5[8] | |
| CCR1 | Radioligand Binding (MIP-1α) | Mouse | - | 215 | |
| MLN-3897 | CCR1 | Competition Binding | Human | 0.8[9] | 2.3 |
| CCX354 | CCR1 | Radioligand Binding | Human | - | 1.5 |
Table 2: Selectivity Profile
| Compound | Off-Target | Species | IC50 (nM) | Fold Selectivity (vs. hCCR1) |
| This compound | CCR2, CCR4, CCR5 | Human | Inactive[4] | >1000 |
| CCR3 | Human | 0.58[2][3][4] | ~1.5 | |
| CCR3 | Mouse | 460[2][3][4] | ~79 (vs. mCCR1) | |
| BX471 | CCR2, CCR5, CXCR4 | Human | - | >250[5][6][7] |
| MLN-3897 | CCR5 | Human | 4000[9] | ~5000 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human or mouse CCR1 are cultured to 80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
-
Competition Binding:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound (e.g., this compound).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Human monocytic cell lines (e.g., THP-1) or freshly isolated primary human monocytes are used.
-
Cells are washed and resuspended in serum-free medium.
-
-
Transwell Migration:
-
A Transwell insert with a porous membrane (e.g., 5.0 µm pores) is placed in a well of a 24-well plate.
-
The lower chamber contains a CCR1 ligand (e.g., CCL3) as a chemoattractant, with or without the test compound.
-
A suspension of the cells is added to the upper chamber.
-
-
Quantification of Migration:
-
The plate is incubated for a few hours to allow cell migration.
-
The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by measuring ATP levels using a luminescence-based assay.
-
The inhibitory effect of the compound is calculated by comparing the number of migrated cells in the presence and absence of the inhibitor.
-
Calcium Mobilization Assay
This assay assesses the ability of a compound to block the intracellular calcium release induced by agonist binding to a Gq-coupled receptor like CCR1.
-
Cell Loading:
-
Cells expressing CCR1 (e.g., HEK293-CCR1 or THP-1 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
-
Signal Detection:
-
The cells are placed in a fluorescence microplate reader.
-
The test compound is added to the cells and incubated for a short period.
-
A CCR1 agonist (e.g., CCL5) is then added to stimulate the receptor.
-
-
Data Analysis:
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is measured and used to determine its potency (IC50).
-
Visualizing the Molecular Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for CCR1 Inhibitor Validation.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective CCR1 inhibitor. Its strong activity against both human and mouse CCR1, coupled with a favorable selectivity profile, makes it a valuable tool for investigating the role of CCR1 in inflammatory diseases and a promising candidate for further drug development. The provided experimental protocols offer a framework for researchers to independently validate these findings and explore the therapeutic potential of this compound in various disease models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of C-C Chemokine Receptor 1 (CCR1) as the Monocyte Hemofiltrate C-C Chemokine (HCC)-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
- 7. content.abcam.com [content.abcam.com]
- 8. static.igem.org [static.igem.org]
- 9. sartorius.com [sartorius.com]
Comparative Efficacy of CCR1 Antagonists in Preclinical Arthritis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various C-C chemokine receptor 1 (CCR1) antagonists in preclinical models of arthritis. The data presented is compiled from publicly available experimental studies.
Introduction
C-C chemokine receptor 1 (CCR1) has been a therapeutic target of interest in rheumatoid arthritis (RA) and other inflammatory diseases due to its role in mediating the migration of inflammatory leukocytes, such as monocytes and macrophages, to the inflamed synovium. A number of small molecule CCR1 antagonists have been developed and evaluated in preclinical and clinical settings. This guide summarizes the available efficacy data for several of these antagonists in common arthritis models, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved.
Comparative Efficacy of CCR1 Antagonists
The following table summarizes the quantitative efficacy data for various CCR1 antagonists in preclinical and clinical studies of arthritis. It is important to note that a direct head-to-head comparison in the same preclinical model is not available in the literature for all compounds. Therefore, caution should be exercised when comparing efficacies across different studies and models.
| CCR1 Antagonist | Arthritis Model | Species | Dosing Regimen | Key Efficacy Readouts | Results | Reference |
| J-113863 | Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | 3 and 10 mg/kg, i.p., daily for 11 days, starting at the onset of arthritis | Arthritic Index (Scale 0-12) | Dose-dependent inhibition of the clinical score. At day 11, the mean arthritic score was ~6 for the 10 mg/kg group vs. ~9 for the vehicle group. | |
| MLN-3897 | Rheumatoid Arthritis (Phase IIa Clinical Trial) | Human | 10 mg, oral, once daily for 12 weeks (in combination with methotrexate) | ACR20 Response Rate | No significant difference compared to placebo (35% for MLN3897 vs. 33% for placebo). | |
| CCX354-C | Rheumatoid Arthritis (Phase II Clinical Trial) | Human | 100 mg twice daily or 200 mg once daily for 12 weeks (in combination with methotrexate) | ACR20 Response Rate | At week 12, the 200 mg once-daily group showed a 56% ACR20 response rate compared to 30% for placebo in a prespecified patient population. | |
| CP-481,715 | Rheumatoid Arthritis (Phase II Clinical Trial) | Human | Not specified | Clinical Efficacy | Did not demonstrate significant clinical efficacy. | |
| BMS-817399 | Rheumatoid Arthritis (Entered Phase II Clinical Trials) | Human | Not specified | Not specified in retrieved results | Preclinical data in arthritis models not available in the search results. | |
| BX471 | Multiple Sclerosis (Clinical Trials) | Human | Not specified | Not specified in retrieved results | Preclinical data in arthritis models not available in the search results. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following table outlines the key experimental protocols for the arthritis models cited in this guide.
| Protocol Component | Collagen-Induced Arthritis (CIA) in Mice (DBA/1) | Adjuvant-Induced Arthritis (AIA) in Rats |
| Induction Agent | Bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA). | Heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant). |
| Immunization | Primary immunization at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is often given 21 days later. | A single intradermal injection at the base of the tail or in a footpad. |
| Disease Onset | Typically 21-28 days after the primary immunization. | Usually 10-14 days after induction. |
| Key Pathological Features | Synovitis, pannus formation, cartilage and bone erosion. | Severe joint inflammation, swelling, and ankylosis. |
| Efficacy Assessment | Clinical scoring of paw swelling and erythema (e.g., Arthritic Index), histological analysis of joint destruction, measurement of inflammatory markers (e.g., cytokines, anti-collagen antibodies). | Measurement of paw volume or diameter, clinical scoring of inflammation, histological assessment of joints, and measurement of inflammatory biomarkers. |
Signaling Pathways and Experimental Workflow
CCR1 Signaling Pathway in Arthritis
The diagram below illustrates the signaling cascade initiated by the binding of chemokines (e.g., CCL3, CCL5) to CCR1 on inflammatory cells, such as macrophages, within the arthritic joint. This interaction activates downstream pathways, including the JAK/STAT pathway, leading to cellular responses that contribute to inflammation and joint destruction.
Typical Experimental Workflow for Evaluating CCR1 Antagonists
The following diagram outlines a standard workflow for assessing the efficacy of a CCR1 antagonist in a preclinical arthritis model, such as collagen-induced arthritis (CIA).
Discussion and Future Perspectives
The preclinical data for CCR1 antagonists in arthritis models have shown some promise, with compounds like J-113863 demonstrating a reduction in disease severity in the mouse CIA model. However, the translation of these findings to the clinical setting has been challenging. Several CCR1 antagonists, including MLN-3897 and CP-481,715, failed to show significant efficacy in RA patients. In contrast, CCX354-C showed a modest clinical effect in a Phase II trial.
The reasons for the discrepancies between preclinical and clinical results are likely multifactorial and may include differences in the complexity of human RA compared to animal models, pharmacokinetic and pharmacodynamic properties of the compounds, and the specific patient populations studied. The redundancy of the chemokine system, with multiple chemokines and receptors involved in leukocyte trafficking, may also contribute to the limited efficacy of targeting a single receptor.
Future research in this area could focus on the development of more potent and selective CCR1 antagonists with optimized pharmacokinetic profiles. Additionally, combination therapies targeting CCR1 along with other inflammatory pathways may offer a more effective therapeutic strategy for rheumatoid arthritis. Further investigation into the specific patient subpopulations that might benefit most from CCR1 antagonism is also warranted.
cis-J-113863 as an alternative to other chemokine receptor inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemokine receptor 1 (CCR1) antagonist, cis-J-113863, with other notable CCR1 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to CCR1 and its Role in Inflammation
Chemokine receptors are critical mediators of the inflammatory response, guiding the migration of leukocytes to sites of inflammation. CCR1, a member of the C-C chemokine receptor family, is predominantly expressed on monocytes, macrophages, neutrophils, and T cells. Its activation by various chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to chemotaxis and activation of these immune cells. Consequently, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
This compound: A Profile
This compound is a potent and selective small molecule antagonist of the CCR1 receptor. Preclinical studies have demonstrated its efficacy in animal models of inflammatory diseases, highlighting its potential as a therapeutic agent. This guide will delve into the specifics of its performance compared to other CCR1 antagonists.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to two other well-characterized CCR1 antagonists, BX-471 and CCX-354.
Table 1: In Vitro Potency and Selectivity of CCR1 Antagonists
| Compound | Target | Human IC50 (nM) | Mouse IC50 (nM) | Human Ki (nM) | Selectivity Notes |
| This compound | CCR1 | 0.9[1][2][3][4] | 5.8[1][2][3][4] | N/A | Also a potent antagonist of human CCR3 (IC50 = 0.58 nM), but weak against mouse CCR3 (IC50 = 460 nM). Inactive against CCR2, CCR4, and CCR5.[2] |
| BX-471 | CCR1 | 5.8 ± 1 | 198 ± 7 | 1 | Exhibits over 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4.[5] |
| CCX-354 | CCR1 | 25 (chemotaxis) | N/A | 1.5 | Potent and selective, with minimal off-target effects.[6][7] |
Table 2: In Vivo Efficacy of CCR1 Antagonists in Preclinical Models
| Compound | Animal Model | Species | Key Findings |
| This compound | Collagen-Induced Arthritis | Mouse | Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints.[3][4] |
| Experimental Autoimmune Encephalomyelitis | Mouse | Corrects the imbalance of pro- and anti-inflammatory cytokines.[3] | |
| BX-471 | Experimental Allergic Encephalomyelitis | Rat | Effectively reduces disease severity.[5] |
| Unilateral Ureteral Obstruction | Mouse | Reduces renal fibrosis.[5] | |
| CCX-354 | Thioglycollate-Induced Peritonitis | Rat | Significant reduction in leukocyte trafficking to the peritoneum. |
| Lipopolysaccharide-Induced Synovitis | Rabbit | Data not readily available in searched documents. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CCR1 signaling and inhibition by this compound.
Caption: Preclinical evaluation workflow for CCR1 antagonists.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is a generalized procedure for inducing arthritis in mice to test the efficacy of CCR1 antagonists.
1. Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
This compound or other CCR1 antagonist
-
Vehicle control
-
Syringes and needles
2. Immunization Protocol:
-
On day 0, emulsify bovine type II collagen with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.
3. Treatment Protocol:
-
From the day of the booster immunization (day 21) until the end of the experiment (e.g., day 42), administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily.
4. Assessment of Arthritis:
-
Visually score the paws for signs of arthritis (redness, swelling) daily, starting from day 21. A common scoring system ranges from 0 to 4 for each paw, with a maximum score of 16 per mouse.
-
At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol outlines the induction of EAE in mice, a model for multiple sclerosis, to evaluate the therapeutic potential of CCR1 antagonists.
1. Materials:
-
Female SJL/J mice (8-12 weeks old)
-
Myelin proteolipid protein (PLP) 139-151 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
This compound or other CCR1 antagonist
-
Vehicle control
-
Syringes and needles
2. Immunization Protocol:
-
On day 0, emulsify PLP 139-151 peptide in CFA containing M. tuberculosis.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
On days 0 and 2, administer pertussis toxin (e.g., 200 ng) intraperitoneally.
3. Treatment Protocol:
-
Initiate treatment with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control at the onset of clinical signs or at a predetermined time point post-immunization and continue daily.
4. Assessment of EAE:
-
Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).
-
At the end of the experiment, collect spinal cords and brains for histological analysis of inflammation and demyelination.
-
Spleens and lymph nodes can be collected for analysis of T cell responses and cytokine production.
Conclusion
This compound stands out as a highly potent CCR1 antagonist with a favorable selectivity profile. Preclinical data in models of rheumatoid arthritis and multiple sclerosis suggest its potential as a therapeutic agent for these and other inflammatory conditions. While direct comparative studies with other CCR1 inhibitors are limited, the available data indicates that this compound possesses comparable or superior potency to other compounds in its class. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility. This guide provides a foundational understanding for researchers to design and interpret future studies involving this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to the Binding Specificity of cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of the chemokine receptor 1 (CCR1) antagonist, cis-J-113863, with alternative CCR1 antagonists. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to this compound
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a key receptor involved in inflammatory responses. CCR1 and its ligands, such as MIP-1α (CCL3) and RANTES (CCL5), play a crucial role in the recruitment of leukocytes to sites of inflammation. Consequently, CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. Understanding the binding specificity of antagonists like this compound is paramount for predicting their efficacy and potential off-target effects.
Comparative Binding Affinity of CCR1 Antagonists
The following table summarizes the binding affinities (IC50 and Ki values) of this compound and other notable CCR1 antagonists for various chemokine receptors. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target Receptor | Species | IC50 (nM) | Ki (nM) | Other Receptor Affinities |
| This compound | CCR1 | Human | 0.9[1] | - | Human CCR3: IC50 = 0.58 nM[1] Mouse CCR3: IC50 = 460 nM[1] Inactive against CCR2, CCR4, and CCR5[1] |
| CCR1 | Mouse | 5.8[1] | - | ||
| BX 471 | CCR1 | Human | - | 1[2][3] | >250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4[2] Ki for MIP-1α binding = 1 nM[3] Ki for MCP-3 binding = 5.5 nM[3] |
| CCR1 | Mouse | 198 ± 7 | 215 ± 46 | ||
| BMS-817399 | CCR1 | Human | 1 (binding affinity) 6 (chemotaxis inhibition)[4][5] | - | Selective for CCR1, did not bind to other CC family receptors in a broad panel[6] |
| CP-481715 | CCR1 | Human | - | - | Kd = 9.2 nM[4] >100-fold selective for CCR1 over a panel of GPCRs including related chemokine receptors[4] |
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a representative protocol for such an assay targeting the CCR1 receptor.
Cell Culture and Membrane Preparation:
-
Cell Line: Human monocytic cell line (THP-1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CCR1 gene are commonly used.
-
Culture Conditions: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin.[7]
-
Membrane Preparation: Cells are harvested and washed with a buffer (e.g., PBS). The cell pellet is then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
Radioligand Binding Assay:
-
Radioligand: [125I]-labeled MIP-1α is a commonly used radioligand for CCR1 binding assays.
-
Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Assay Procedure:
-
Cell membranes (containing the CCR1 receptor) are incubated in a 96-well plate.
-
A fixed concentration of the radioligand ([125I]MIP-1α) is added to each well.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or an alternative antagonist) are added to the wells.
-
The plate is incubated at room temperature or 30°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competitor compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Discussion and Conclusion
The data presented in this guide highlights that this compound is a highly potent CCR1 antagonist with an IC50 value in the low nanomolar range for the human receptor.[1] A noteworthy characteristic of this compound is its significant affinity for human CCR3, with an IC50 value comparable to that for CCR1.[1] This cross-reactivity should be a key consideration for researchers studying processes where CCR3 may also play a role. However, the compound shows weak activity against mouse CCR3, indicating species-specific differences in its selectivity profile.[1] Importantly, this compound is reported to be inactive against CCR2, CCR4, and CCR5, suggesting a degree of selectivity within the CC chemokine receptor family.[1]
In comparison, BX 471 also demonstrates high affinity for human CCR1 with a Ki of 1 nM and exhibits a selectivity of over 250-fold for CCR1 compared to CCR2, CCR5, and CXCR4.[2] BMS-817399 is another potent and selective CCR1 antagonist that has been shown to not interact with other CC family receptors in a broad panel screening.[6]
The primary mechanism of action for these antagonists is the competitive blockade of the CCR1 receptor, thereby inhibiting downstream signaling events such as G-protein activation and calcium mobilization, which are critical for leukocyte chemotaxis and the propagation of inflammatory responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the CCR1 Antagonist, BMS-817399, for the Treatment of Rheumatoid Arthritis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Unveiling the Selectivity of cis-J-113863: A Comparative Guide to its Cross-Reactivity with Chemokine Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of cis-J-113863, a potent chemokine receptor antagonist, with other chemokine receptors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a well-characterized, high-affinity antagonist of the C-C chemokine receptor 1 (CCR1). Experimental evidence demonstrates its potent inhibitory activity at both human and mouse CCR1. While exhibiting high selectivity for CCR1, this compound also displays significant affinity for the human C-C chemokine receptor 3 (CCR3). Notably, its activity against other chemokine receptors such as CCR2, CCR4, and CCR5 is reported to be negligible. This guide delves into the quantitative data supporting these claims, outlines the experimental protocols used for their determination, and visualizes the key signaling pathways involved.
Comparative Binding Profile of this compound
The selectivity of this compound has been determined through various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against a panel of human and mouse chemokine receptors. Lower IC50 values are indicative of higher binding affinity and antagonist potency.
| Receptor Target | Species | IC50 (nM) | Reference |
| CCR1 | Human | 0.9 | [1][2][3][4] |
| CCR1 | Mouse | 5.8 | [1][2][3][4] |
| CCR3 | Human | 0.58 | [2][3][4] |
| CCR3 | Mouse | 460 | [2][3][4] |
| CCR2 | Human | Inactive | [4] |
| CCR4 | Human | Inactive | [4] |
| CCR5 | Human | Inactive | [4] |
Key Observations:
-
High Affinity for Human CCR1 and CCR3: this compound is a potent antagonist of both human CCR1 and CCR3, with sub-nanomolar IC50 values.
-
Species Selectivity for CCR3: A significant difference in potency is observed for CCR3 between human and mouse, with approximately 800-fold lower affinity for the murine receptor.
-
High Selectivity over other CCRs: The compound is largely inactive against CCR2, CCR4, and CCR5, highlighting its specificity for the CCR1/CCR3 subfamily.
Experimental Methodologies
The data presented above is derived from established in vitro pharmacological assays. The following are detailed descriptions of the key experimental protocols typically employed to assess the cross-reactivity of compounds like this compound.
Radioligand Binding Affinity Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.
Experimental Workflow:
Protocol Details:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells are stably transfected with the human or mouse chemokine receptor of interest (e.g., CCR1, CCR3). The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]MIP-1α for CCR1).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by agonist activation of a G-protein coupled receptor.
Experimental Workflow:
Protocol Details:
-
Cell Preparation: Cells endogenously expressing or transfected with the chemokine receptor of interest are seeded into a 96-well microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to free intracellular calcium.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: A specific agonist for the receptor (e.g., MIP-1α for CCR1 or eotaxin for CCR3) is added to stimulate the receptor and induce an intracellular calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader (e.g., a FlexStation).
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Experimental Workflow:
Protocol Details:
-
Chamber Setup: A chemotaxis chamber (e.g., a 48-well microchamber) is used, which consists of a lower and an upper well separated by a microporous membrane. The lower well is filled with a medium containing a chemoattractant (e.g., RANTES for CCR1).
-
Cell Preparation and Treatment: A suspension of cells expressing the target receptor is pre-incubated with different concentrations of this compound.
-
Cell Seeding: The treated cell suspension is added to the upper well.
-
Migration: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower well.
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the absence of the compound to determine the percent inhibition and calculate the IC50 value.
Signaling Pathways
This compound exerts its antagonist effect by blocking the intracellular signaling cascades initiated by agonist binding to CCR1 and CCR3. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins.
CCR1 Signaling Pathway
Upon binding of its cognate ligands (e.g., MIP-1α, RANTES), CCR1 activates a signaling cascade leading to cellular responses such as chemotaxis and inflammation.
CCR3 Signaling Pathway
Similarly, CCR3 activation by ligands like eotaxin initiates signaling through G-proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK pathways.
Conclusion
The available data robustly demonstrates that this compound is a potent and selective antagonist of CCR1, with high affinity for both human and mouse orthologs. Its cross-reactivity with human CCR3 is also significant, a factor that should be considered in the design and interpretation of experimental studies. The lack of activity at other tested chemokine receptors underscores its value as a specific pharmacological tool for investigating the roles of CCR1 and CCR3 in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of the selectivity profiles of this and other chemokine receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Review of cis-J-113863: A Potent CCR1 Antagonist
This guide provides a comprehensive review of the pharmacological and experimental data available for cis-J-113863, a potent antagonist of the C-C chemokine receptor 1 (CCR1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CCR1 inhibition in inflammatory diseases.
Pharmacological Profile
This compound is a nonpeptidyl, small-molecule antagonist that demonstrates high affinity for the CCR1 receptor. Its primary mechanism of action is the competitive inhibition of chemokine binding, thereby blocking downstream signaling pathways that mediate inflammation.
Data Presentation: In Vitro Binding Affinity and Selectivity
The inhibitory activity of this compound has been quantified across different species and chemokine receptors. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Target | Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CCR1 | Human | 0.9 | [1][2][3][4] |
| CCR1 | Mouse | 5.8 | [1][2][3][4] |
| CCR3 | Human | 0.58 | [2][3][4] |
| CCR3 | Mouse | 460 |[2][3][4] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Target | Activity | Reference |
|---|---|---|
| CCR2 | Inactive | [3][4] |
| CCR4 | Inactive | [3][4] |
As the data indicates, this compound is a potent antagonist of human CCR1 and CCR3.[2][3][4] However, it shows significantly lower potency for mouse CCR3, highlighting a degree of species selectivity.[2][3][4] The compound is highly selective, showing no activity against CCR2, CCR4, and CCR5.[3][4]
Mechanism of Action: CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that is activated by chemokines such as Macrophage Inflammatory Protein-1α (MIP-1α, also known as CCL3) and Regulated upon Activation, Normal T cell Expressed and Secreted (RANTES, also known as CCL5).[5] The binding of these ligands to CCR1 initiates a signaling cascade that leads to the recruitment and activation of immune cells, particularly T lymphocytes and macrophages, at sites of inflammation.[5] this compound competitively blocks this interaction, thereby inhibiting immune cell infiltration and subsequent inflammatory responses.
In Vivo Efficacy in Disease Models
The therapeutic potential of this compound has been evaluated in animal models of chronic inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Table 3: Summary of Key In Vivo Studies of this compound
| Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in DBA/1J mice | 3-10 mg/kg/day, i.p. | Reduced clinical arthritis score, improved paw inflammation, decreased joint damage, and reduced cellular infiltration into joints. | [3][5] |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice | 10 mg/kg/day (days 14-25) | Suppressed pro-inflammatory mediators (GM-CSF, IL-6) and up-regulated anti-inflammatory mediators (IL-10, IL-27). |[6] |
In a mouse model of rheumatoid arthritis, administration of this compound after the onset of the disease significantly reduced the clinical arthritis score.[5] It effectively improved paw inflammation and joint damage while dramatically reducing the infiltration of inflammatory cells into the joints.[2][3]
In a relapsing-remitting multiple sclerosis model (EAE), this compound treatment corrected the imbalance of pro- and anti-inflammatory cytokines.[6] Specifically, it decreased the populations of pro-inflammatory CD4+GM-CSF+ and CD4+IL-6+ cells and increased anti-inflammatory CD4+IL-27+ and CD4+IL-10+ cells in the spleen.[6] Similar changes were observed at the mRNA and protein levels in brain tissue.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies of this compound.
1. Receptor Binding Assay
-
Objective : To determine the binding affinity (IC₅₀) of this compound for CCR1.
-
Methodology :
-
Cell Line : Chinese Hamster Ovary (CHO) cells transfected with human or mouse CCR1 receptors were used.[5]
-
Radioligand : A radiolabeled CCR1 ligand, such as ¹²⁵I-MIP-1α, was used as a tracer.
-
Procedure : The transfected cells were incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).
-
Detection : After incubation, unbound radioligand was washed away, and the amount of bound radioactivity was measured using a scintillation counter.
-
Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated.
-
2. In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective : To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.
-
Methodology :
-
Animal Model : DBA/1J mice were used.[5]
-
Induction : Arthritis was induced by an initial immunization with type II collagen emulsified in Freund's complete adjuvant, followed by a booster immunization.
-
Treatment : After the onset of disease symptoms, mice were treated with this compound (e.g., 3 mg/kg/day) or a vehicle control.[5]
-
Assessment : The severity of arthritis was assessed by monitoring clinical signs such as paw swelling and joint inflammation, typically using a standardized scoring system. Histological analysis of the joints was performed at the end of the study to assess joint damage and cellular infiltration.
-
3. In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective : To assess the immunomodulatory effects of this compound in a model of multiple sclerosis.
-
Methodology :
-
Animal Model : SJL/J mice were used to induce a relapsing-remitting EAE model.[6]
-
Induction : EAE was induced by immunization with proteolipid protein peptide (PLP₁₃₉₋₁₅₁).[6]
-
Treatment : Mice were treated daily with this compound (10 mg/kg) from day 14 to day 25 post-induction.[6]
-
Analysis : Spleen and brain tissues were collected for analysis. Flow cytometry was used to quantify cytokine expression (GM-CSF, IL-6, IL-10, IL-27) in CD4+ spleen cells. RT-PCR and Western blot analyses were used to measure mRNA and protein expression levels of these cytokines in brain tissue.[6]
-
Conclusion
This compound is a potent and selective CCR1 antagonist with demonstrated efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis. Its ability to modulate inflammatory responses by blocking chemokine-mediated cell recruitment underscores the therapeutic potential of targeting the CCR1 pathway. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers investigating novel anti-inflammatory agents. Further studies are warranted to explore the full clinical utility of this compound and other CCR1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. J-113863 | CCR | TargetMol [targetmol.com]
- 5. Portico [access.portico.org]
- 6. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of cis-J-113863: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of cis-J-113863, a potent and selective CCR1 antagonist, against other alternatives. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: CCR1 Antagonism
This compound exerts its anti-inflammatory effects by acting as a competitive antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key receptor in the inflammatory cascade, primarily expressed on the surface of various immune cells, including T cells, neutrophils, and macrophages. The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling pathway that leads to the recruitment of these inflammatory cells to sites of inflammation. By blocking this interaction, this compound effectively inhibits the migration of these cells, thereby reducing the inflammatory response.
Potency and Selectivity
This compound demonstrates high potency and selectivity for the CCR1 receptor. The following table summarizes its inhibitory concentrations (IC50) against various chemokine receptors, providing a clear comparison of its activity profile.
| Receptor | Species | IC50 (nM) | Reference |
| CCR1 | Human | 0.9 | [1][2] |
| CCR1 | Mouse | 5.8 | [1][2] |
| CCR3 | Human | 0.58 | |
| CCR3 | Mouse | 460 | |
| CCR2 | - | Inactive | |
| CCR4 | - | Inactive | |
| CCR5 | - | Inactive |
Preclinical Efficacy in Inflammatory Models
The anti-inflammatory activity of this compound has been evaluated in established animal models of inflammatory diseases, primarily collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE).
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis. Studies have shown that administration of this compound in this model leads to a significant improvement in paw inflammation and a reduction in joint damage.
Experimental Data:
While specific quantitative data on the reduction of arthritic scores or paw volume with this compound treatment was not available in the searched literature, qualitative reports consistently indicate a significant amelioration of disease symptoms.
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most commonly used animal model for multiple sclerosis. In this model, this compound has been shown to modulate the immune response by altering the balance of pro- and anti-inflammatory cytokines.
Experimental Data:
Treatment with this compound in a mouse model of relapsing-remitting multiple sclerosis resulted in a significant shift in the cytokine profile, as detailed in the table below.[3]
| Cytokine | Effect of this compound | Location |
| GM-CSF | Decreased | Spleen & Brain |
| IL-6 | Decreased | Spleen & Brain |
| IL-10 | Increased | Spleen & Brain |
| IL-27 | Increased | Spleen & Brain |
Comparison with Other CCR1 Antagonists
| Feature | This compound | BX-471 |
| Target | CCR1 | CCR1 |
| Potency (Human CCR1) | IC50 = 0.9 nM | High Affinity |
| Preclinical Models | CIA, EAE | Sepsis, Renal Ischemia-Reperfusion |
| Observed Effects | Reduced inflammation and joint damage in CIA; Modulated cytokine profile in EAE | Decreased leukocyte adhesion and migration in sepsis; Reduced infiltration of inflammatory cells in kidney injury |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice are typically used due to their susceptibility to CIA.
-
Induction: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days after the primary immunization.
-
Treatment: this compound or vehicle is administered daily, typically starting from the onset of clinical signs.
-
Assessment: Disease severity is monitored by scoring the degree of paw swelling and erythema (arthritic index). Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, and cartilage/bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animal Model: SJL/J or C57BL/6 mice are commonly used.
-
Induction: EAE is induced by immunization with a peptide from a myelin protein (e.g., proteolipid protein 139-151 or myelin oligodendrocyte glycoprotein (B1211001) 35-55) emulsified in CFA, followed by injections of pertussis toxin.
-
Treatment: this compound or vehicle is administered daily, often starting after the first clinical signs appear.
-
Assessment: Clinical signs of disease (e.g., tail limpness, limb weakness, paralysis) are scored daily. At the end of the experiment, tissues such as the spleen and brain are harvested for analysis of immune cell populations and cytokine levels by flow cytometry, RT-PCR, and Western blot.
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Caption: Experimental Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) Model.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of cis-J-113863 and Other Potent CCR1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 1 (CCR1) antagonist, cis-J-113863, with other leading alternatives in the field. This document summarizes key performance data from in vitro studies and outlines detailed experimental methodologies to support further research and development.
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases. Its role in mediating the migration of leukocytes to sites of inflammation has led to the development of numerous antagonists. Among these, this compound has demonstrated high potency. This guide offers a comparative analysis of this compound against two other well-characterized CCR1 antagonists, BX 471 and CCX354, to provide a comprehensive overview of their relative performance.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of this compound, BX 471, and CCX354 in various key assays. These values, derived from multiple studies, offer a quantitative basis for comparing the antagonist activity of these compounds at the CCR1 receptor.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | Ligand | Cell Line | Value | Citation |
| This compound | Human CCR1 | Radioligand Displacement | [¹²⁵I]MIP-1α | CHO | IC₅₀ = 0.9 nM | [1] |
| Mouse CCR1 | Radioligand Displacement | [¹²⁵I]MIP-1α | CHO | IC₅₀ = 5.8 nM | [1] | |
| BX 471 | Human CCR1 | Radioligand Displacement | [¹²⁵I]MIP-1α | HEK293 | Kᵢ = 1 nM | |
| Human CCR1 | Radioligand Displacement | [¹²⁵I]MCP-3 | HEK293 | Kᵢ = 5.5 nM | [2] | |
| CCX354 | Human CCR1 | Radioligand Displacement | [¹²⁵I]CCL15 | Human Blood Monocytes | Kᵢ = 1.5 nM | [3] |
Table 2: Functional Antagonism
| Compound | Target | Assay Type | Stimulant | Cell Line/System | Value | Citation |
| This compound | Human CCR1 | Chemotaxis | Not Specified | U-937 | Inhibition Observed | [4] |
| BX 471 | Human CCR1 | Calcium Mobilization | MIP-1α/CCL3 | HEK293 | IC₅₀ = 5.8 ± 1 nM | [5] |
| Mouse CCR1 | Calcium Mobilization | MIP-1α/CCL3 | HEK293 | IC₅₀ = 198 ± 7 nM | [5] | |
| CCX354 | Human CCR1 | Chemotaxis | CCL15 | THP-1 | IC₅₀ = 1.4 nM | [6] |
| Human CCR1 | CD11b Upregulation | CCL3 | Human Whole Blood | IC₅₀ = 200 nM | [7] | |
| Human CCR1 | CCL3 Internalization | Alexa647-CCL3 | Human Whole Blood | IC₅₀ = 130 nM | [7] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a synthesized representation for determining the binding affinity of a test compound for the CCR1 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably transfected with the human or mouse CCR1 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]CCL15) and varying concentrations of the unlabeled test compound.
-
Nonspecific binding is determined in the presence of a high concentration of an unlabeled standard CCR1 ligand.
-
The reaction mixture is incubated for a defined period (e.g., 60-90 minutes) at room temperature.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by nonlinear regression analysis of the competition binding data.
-
The Kᵢ (inhibitory constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium influx induced by a CCR1 agonist.
-
Cell Preparation:
-
HEK293 cells expressing the CCR1 receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Compound and Agonist Addition:
-
Varying concentrations of the test antagonist are added to the wells and incubated for a short period.
-
A CCR1 agonist (e.g., MIP-1α/CCL3) is then added to stimulate the cells.
-
-
Signal Detection:
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.
-
Cell Preparation:
-
A monocytic cell line endogenously expressing CCR1 (e.g., THP-1 or U-937) is used.
-
Cells are washed and resuspended in assay medium (e.g., RPMI with 0.5% BSA) at a specific density.
-
-
Assay Setup:
-
A chemotaxis chamber with a porous membrane (e.g., Transwell or Neuroprobe) is used.
-
The lower chamber is filled with assay medium containing a CCR1 chemoattractant (e.g., CCL3 or CCL15).
-
The cell suspension, pre-incubated with varying concentrations of the test antagonist or vehicle, is added to the upper chamber.
-
-
Incubation:
-
The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells in the lower chamber are quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that labels the cells.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the antagonist concentration.
-
Signaling Pathway and Experimental Workflow
The activation of CCR1 by its chemokine ligands initiates a cascade of intracellular signaling events that are crucial for cell migration and inflammatory responses. The diagrams below illustrate the canonical CCR1 signaling pathway and a typical experimental workflow for evaluating CCR1 antagonists.
Caption: Canonical CCR1 signaling pathway.
Caption: Experimental workflow for CCR1 antagonist evaluation.
References
Safety Operating Guide
Personal protective equipment for handling cis-J-113863
This guide provides critical safety and logistical information for the handling and disposal of J-113863, a potent and selective non-peptide antagonist for the opioid receptor-like 1 (ORL1) receptor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physicochemical and Toxicity Data
Quantitative data for J-113863 is summarized below to provide a clear reference for its physical properties and toxicological profile.
Table 1: Physicochemical Properties of J-113863
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₂O₂ |
| Molecular Weight | 378.5 g/mol |
| Form | A crystalline solid |
| Solubility | Soluble in DMSO and dimethyl formamide |
Table 2: Toxicological Data of J-113863
| Metric | Value |
| Acute Toxicity | The toxicological properties of this product have not been fully investigated. |
| Routes of Exposure | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory when handling J-113863 to minimize exposure and ensure personal safety.
Table 3: Recommended Personal Protective Equipment for Handling J-113863
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Chemical-resistant gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Laboratory coat | Impervious clothing, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | NIOSH-approved respirator | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of J-113863.
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area. Use a fume hood or other appropriate engineering controls to keep airborne levels below recommended exposure limits.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Procedural Discipline: Avoid inhalation and ingestion. Do not eat, drink, or smoke in the laboratory.
Disposal Protocol:
-
Waste Characterization: This material may be a hazardous waste. It is the user's responsibility to determine the applicability of all local, state, and federal regulations.
-
Containerization: Place waste in a sealed, labeled container.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Safe Handling and Disposal of J-113863
The following diagram illustrates the logical workflow for the safe handling and disposal of J-113863.
Caption: Workflow for the safe handling and disposal of J-113863.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
